Fmoc-Gln(Dod)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37-32(38)20-19-31(34(39)40)36-35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H,36,41)(H,37,38)(H,39,40)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATICJFEOIZOBM-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561678 | |
| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113534-17-1 | |
| Record name | N-[Bis(4-methoxyphenyl)methyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113534-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[Bis(4-methoxyphenyl)methyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Purpose of the Dod Protecting Group in Fmoc-Gln(Dod)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for reactive amino acid side chains is paramount to achieving high-purity, full-length target peptides. For the incorporation of glutamine (Gln), the side-chain amide presents a potential site for undesirable side reactions. The use of Fmoc-Gln(Dod)-OH, where "Dod" represents the 4,4'-dimethoxydityl protecting group, is a strategic choice to mitigate these risks. This technical guide provides an in-depth analysis of the role and advantages of the Dod group in Fmoc-based peptide synthesis.
Core Function of the Dod Protecting Group
The primary purpose of the 4,4'-dimethoxydityl (Dod) group on the side-chain amide of glutamine is to prevent unwanted chemical transformations during the stepwise assembly of the peptide chain. The bulky and chemically defined nature of the Dod group effectively shields the amide functionality.
A key challenge during the activation of the carboxylic acid of an incoming amino acid for coupling is the potential for the side-chain amide of a neighboring glutamine residue to undergo dehydration, leading to the formation of a nitrile. The Dod group provides steric hindrance that significantly suppresses this side reaction.
Furthermore, the protection of the glutamine side chain can help to improve the solubility of the amino acid derivative in the organic solvents commonly employed in SPPS, such as dimethylformamide (DMF).
Chemical Properties and Cleavage of the Dod Group
The 4,4'-dimethoxydityl group is a member of the trityl (triphenylmethyl) family of protecting groups. A defining characteristic of these groups is their lability under acidic conditions. The presence of two electron-donating methoxy groups on the phenyl rings of the Dod group increases its acid sensitivity compared to the unsubstituted trityl (Trt) group. This enhanced acid lability is due to the greater stabilization of the carbocation intermediate that is formed during the cleavage process.
This property allows for the removal of the Dod group under relatively mild acidic conditions, which is typically performed concurrently with the final cleavage of the peptide from the solid support using a trifluoroacetic acid (TFA)-based cocktail.
Comparison with the Trityl (Trt) Protecting Group
While direct quantitative comparisons are not extensively documented in readily available literature, a qualitative comparison can be made based on the chemical structures of the Dod and Trt groups.
| Feature | Dod (4,4'-dimethoxydityl) | Trt (trityl) |
| Structure | Triphenylmethyl with two methoxy substituents | Unsubstituted triphenylmethyl |
| Acid Lability | Higher | Standard |
| Cleavage Conditions | More susceptible to milder acidic conditions | Requires standard strong acidic conditions (e.g., high concentration of TFA) |
The higher acid lability of the Dod group can be advantageous in the synthesis of peptides containing other acid-sensitive moieties, as it may allow for deprotection under less harsh conditions, thereby preserving the integrity of the final product.
Experimental Workflow and Protocols
The use of this compound follows the standard workflow of Fmoc-based solid-phase peptide synthesis. The following diagrams illustrate the key processes.
Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.
Upon completion of the peptide sequence, the final step involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the Dod group.
Caption: The final cleavage and purification workflow in SPPS.
General Protocol for Coupling this compound:
-
Resin Preparation: The solid support with the N-terminal Fmoc group removed is washed extensively with DMF.
-
Activation: A solution of this compound (typically 3-5 equivalents) in DMF is activated with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and a base like diisopropylethylamine (DIPEA) (2 equivalents relative to the coupling reagent).
-
Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for a sufficient time (e.g., 1-2 hours) to ensure complete coupling.
-
Washing: The resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.
General Protocol for Cleavage of the Dod Group:
-
Resin Treatment: The dried peptidyl resin is treated with a cleavage cocktail, commonly consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.
-
Incubation: The suspension is gently agitated for 2-3 hours at room temperature.
-
Peptide Isolation: The resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation and washed with cold ether before being dried under vacuum.
Technical Guide: Fmoc-Gln(Dod)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
The incorporation of a side-chain protecting group on glutamine is crucial to prevent side reactions during peptide synthesis. The choice of protecting group affects the solubility and cleavage conditions of the amino acid derivative. While the exact molecular weight and formula for Fmoc-Gln(Dod)-OH could not be definitively ascertained from available data, the properties of the related trityl-protected glutamine are presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Fmoc-L-Gln-OH | C₂₀H₂₀N₂O₅ | 368.38 | 71989-20-3 |
| Fmoc-L-Gln(Trt)-OH | C₃₉H₃₄N₂O₅ | 610.72 | 132327-80-1 |
Role in Solid-Phase Peptide Synthesis
Fmoc-protected amino acids are fundamental building blocks in modern solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amine of the amino acid, which is stable under acidic conditions but readily removed by a base, typically piperidine. This orthogonality allows for the selective deprotection and coupling of amino acids to a growing peptide chain anchored to a solid support.
Side-chain protection, such as the trityl (Trt) group on the glutamine amide, prevents undesirable side reactions during the coupling steps. The Trt group is labile to strong acids, allowing for its removal during the final cleavage of the peptide from the resin. It is presumed that a dodecyl (Dod) group would serve a similar purpose, potentially influencing the lipophilicity of the protected amino acid.
Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis Cycle
The following diagram illustrates the iterative cycle of Fmoc solid-phase peptide synthesis. This process is fundamental to the incorporation of any Fmoc-protected amino acid, including derivatives of glutamine.
Methodologies for Key Experiments
Fmoc Deprotection:
-
The peptide-resin is treated with a solution of 20% piperidine in N,N-dimethylformamide (DMF).
-
The mixture is agitated at room temperature for a specified period, typically 5-20 minutes.
-
The resin is then thoroughly washed with DMF to remove the cleaved Fmoc group and excess piperidine.
Amino Acid Coupling:
-
The Fmoc-protected amino acid (e.g., Fmoc-Gln(Trt)-OH) is pre-activated. Common activation reagents include HBTU/HOBt or HATU in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA).
-
The activated amino acid solution is added to the deprotected peptide-resin.
-
The coupling reaction is allowed to proceed with agitation for a period ranging from 30 minutes to several hours, depending on the coupling efficiency.
-
The resin is washed with DMF to remove unreacted reagents.
Cleavage and Final Deprotection:
-
Upon completion of the peptide sequence, the resin is washed with a solvent like dichloromethane (DCM).
-
A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), is added to the resin.
-
The mixture is agitated for 1-3 hours to cleave the peptide from the solid support and remove acid-labile side-chain protecting groups.
-
The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized for purification.
The Dod Protecting Group: A Technical Guide to its Synthesis, Origin, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5-dimethoxy-2-nitrobenzyl (Dod) protecting group, a cornerstone in the field of photolabile protecting groups (PPGs), offers precise spatiotemporal control over the release of bioactive molecules. This technical guide provides an in-depth overview of the Dod group, covering its historical origins, detailed synthetic protocols for its key precursors, and its application in caging various functional groups. Furthermore, it presents quantitative photophysical data, experimental procedures for protection and deprotection, and illustrates its utility in studying complex biological processes, such as the cAMP response element-binding protein (CREB) signaling pathway. This guide is intended to be a comprehensive resource for researchers leveraging photoremovable protecting groups in chemical synthesis and drug development.
Introduction: The Advent of Photolabile Protecting Groups
The concept of protecting groups is fundamental to multistep organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent unwanted side reactions.[1][2] The ideal protecting group should be easy to introduce and remove, stable to a range of reaction conditions, and afford high yields in both protection and deprotection steps. Photolabile protecting groups (PPGs), or "caged compounds," offer a unique advantage: they can be removed with high spatial and temporal precision using light as a "traceless" reagent, thereby avoiding harsh chemical conditions.[2][3]
The field of PPGs was pioneered in the 1960s and saw rapid expansion in the 1970s with the work of Kaplan and Epstein, who utilized them in various biochemical systems.[2] The o-nitrobenzyl moiety emerged as a particularly versatile and widely used PPG scaffold.[4][5]
Origin of the Dod Protecting Group
The 4,5-dimethoxy-2-nitrobenzyl (Dod) group, also known as the DMNB or nitroveratryl group, is a second-generation o-nitrobenzyl PPG. The introduction of two methoxy groups onto the benzene ring at positions 4 and 5 results in a red-shift of the molecule's absorption maximum.[6] This bathochromic shift allows for photolysis at longer, less-damaging wavelengths (typically around 350 nm) compared to the parent o-nitrobenzyl group, which requires UV light below 300 nm.[7] This property is particularly advantageous in biological systems where prolonged exposure to short-wavelength UV radiation can be cytotoxic.[8]
The photodeprotection mechanism of the Dod group, like other o-nitrobenzyl derivatives, proceeds via a Norrish Type II intramolecular hydrogen abstraction.[2] Upon absorption of a photon, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom. This is followed by a rearrangement to an aci-nitro intermediate, which then rapidly decomposes to release the protected molecule and 2-nitroso-4,5-dimethoxybenzaldehyde as a byproduct.[1][9]
Synthesis of Dod Protecting Group Precursors
The utility of the Dod group is predicated on the availability of its reactive precursors, primarily 4,5-dimethoxy-2-nitrobenzyl alcohol (Dod-OH), 4,5-dimethoxy-2-nitrobenzyl bromide (Dod-Br), and 4,5-dimethoxy-2-nitrobenzyl chloroformate (Dod-Cl).
Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Alcohol (Dod-OH)
The synthesis of Dod-OH typically starts from the commercially available 6-nitroveratraldehyde (2-nitro-4,5-dimethoxybenzaldehyde).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 6-nitroveratraldehyde (1 equivalent) in ethanol.
-
Reduction: While stirring, slowly add a solution of sodium borohydride (NaBH₄) (0.5 equivalents) in ethanol.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4,5-dimethoxy-2-nitrobenzyl alcohol as a solid.
Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Bromide (Dod-Br)
Dod-Br is a key intermediate for the protection of alcohols, phenols, and carboxylic acids. It is synthesized from Dod-OH.
Experimental Protocol:
-
Reaction Setup: Dissolve 4,5-dimethoxy-2-nitrobenzyl alcohol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Bromination: Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) (0.5 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Carefully quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 4,5-dimethoxy-2-nitrobenzyl bromide can be purified by column chromatography.[10]
Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Chloroformate (Dod-Cl)
Dod-Cl is a common reagent for the protection of amines as carbamates. It can be prepared from Dod-OH and phosgene or a phosgene equivalent like triphosgene. Caution: Phosgene and its equivalents are extremely toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Experimental Protocol:
-
Reaction Setup: Dissolve 4,5-dimethoxy-2-nitrobenzyl alcohol (1 equivalent) in an anhydrous solvent like THF or DCM in a flask equipped with a gas inlet and outlet.
-
Phosgenation: Cool the solution to 0 °C. Bubble phosgene gas through the solution or add a solution of triphosgene (0.4 equivalents) in the same solvent. A mild base, such as pyridine, can be added to scavenge the HCl byproduct.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, remove the excess phosgene and solvent under reduced pressure (with appropriate trapping of the toxic gas). The crude 4,5-dimethoxy-2-nitrobenzyl chloroformate is often used directly in the next step without further purification.
Quantitative Data on the Dod Protecting Group
The efficiency of a photolabile protecting group is determined by its photophysical properties. The key parameters for the Dod group are summarized in the table below.
| Property | Value | Notes |
| Absorption Maximum (λmax) | ~350 nm | In common organic solvents. The exact λmax can vary slightly depending on the solvent and the caged substrate. |
| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ | At λmax. This value indicates a strong absorption of light at the optimal wavelength. |
| Quantum Yield (Φ) of Uncaging | 0.01 - 0.1 | Highly dependent on the leaving group (the caged molecule) and the solvent. Generally lower than some other PPGs, but sufficient for many biological applications. |
| Half-life of Deprotection | Milliseconds to seconds | Dependent on the light intensity and quantum yield. Rapid release is a key feature for studying fast biological processes. |
Experimental Protocols for Application of the Dod Group
Protection of a Carboxylic Acid (e.g., Acetic Acid) with Dod-Br
Experimental Protocol:
-
Salt Formation: Dissolve acetic acid (1 equivalent) in a suitable solvent like dimethylformamide (DMF). Add a base such as cesium carbonate (Cs₂CO₃) (1.5 equivalents) and stir at room temperature for 30 minutes to form the carboxylate salt.[11]
-
Alkylation: Add 4,5-dimethoxy-2-nitrobenzyl bromide (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the Dod-protected acetic acid.[11]
Protection of an Amine (e.g., Glycine) with Dod-Cl
Experimental Protocol:
-
Reaction Setup: Dissolve glycine (1 equivalent) in a mixture of an organic solvent (e.g., dioxane) and aqueous sodium hydroxide (NaOH) solution at 0 °C.
-
Acylation: Slowly add a solution of 4,5-dimethoxy-2-nitrobenzyl chloroformate (1.1 equivalents) in the same organic solvent while maintaining the pH of the solution around 9-10 by the addition of NaOH.
-
Reaction: Stir the reaction at 0 °C for a few hours and then at room temperature overnight.
-
Workup: Acidify the reaction mixture with dilute HCl and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate to yield the Dod-protected glycine, which can be further purified by recrystallization or chromatography.
Photolytic Deprotection of a Dod-Protected Molecule
Experimental Protocol:
-
Sample Preparation: Dissolve the Dod-caged compound in a suitable solvent (e.g., buffer for biological experiments, or an organic solvent for synthesis) in a quartz cuvette or a petri dish.
-
Irradiation: Irradiate the sample with a light source emitting at or near the absorption maximum of the Dod group (around 350-365 nm). A mercury arc lamp with appropriate filters or a UV LED can be used.[12]
-
Monitoring: Monitor the deprotection by a suitable analytical method, such as HPLC, UV-Vis spectroscopy (observing the disappearance of the Dod-caged compound's absorbance and the appearance of the released molecule's signature), or by observing a biological response.
-
Workup (for synthesis): After complete deprotection, the photolysis byproducts can be removed by extraction or chromatography.
Application in Studying Signaling Pathways: The CREB Pathway
The Dod protecting group is an invaluable tool for studying dynamic cellular processes. A prominent example is the investigation of the cAMP response element-binding protein (CREB) signaling pathway, which is crucial for neuronal plasticity, learning, and memory.[13][14]
The activation of CREB is typically initiated by an increase in intracellular cyclic adenosine monophosphate (cAMP), which activates Protein Kinase A (PKA).[13] PKA then phosphorylates CREB, leading to the transcription of target genes. By using Dod-caged cAMP, researchers can precisely control the timing and location of the cAMP increase within a cell, thereby dissecting the downstream events of the CREB pathway with high resolution.
Experimental Workflow and Signaling Pathway Diagram
The following diagram illustrates a typical experimental workflow for studying the CREB pathway using Dod-caged cAMP.
This workflow allows researchers to bypass upstream signaling events and directly activate the cAMP-PKA-CREB axis. By controlling the light stimulus, they can investigate the kinetics of CREB phosphorylation and subsequent gene expression, providing valuable insights into the dynamics of this critical signaling pathway.
Conclusion
The Dod protecting group remains a powerful and versatile tool in chemical biology and drug development. Its favorable photophysical properties, particularly its red-shifted absorption, make it well-suited for applications in living systems. The synthetic accessibility of its precursors and its broad applicability to a range of functional groups ensure its continued relevance. As our understanding of complex biological systems deepens, the ability to perturb these systems with the precision afforded by photolabile protecting groups like Dod will undoubtedly continue to drive new discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nathan.instras.com [nathan.instras.com]
- 7. researchgate.net [researchgate.net]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. researchgate.net [researchgate.net]
- 10. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cAMP response element binding protein (CREB) activates transcription via two distinct genetic elements of the human glucose-6-phosphatase gene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of Fmoc-Protected Glutamine Derivatives
A Focus on Fmoc-Gln(Trt)-OH as a Case Study for Enhanced Solubility and Stability
For the Attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction: The Challenge of Incorporating Glutamine in SPPS
The use of unprotected Nα-Fmoc-L-glutamine (Fmoc-Gln-OH) in solid-phase peptide synthesis is hampered by two primary challenges:
-
Poor Solubility: Fmoc-Gln-OH exhibits very low solubility in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2][3][4][5] This poor solubility complicates the preparation of homogenous, concentrated solutions required for efficient coupling reactions, leading to precipitation and incomplete reactions.
-
Side Reactions: The side-chain amide of glutamine can undergo dehydration to form a nitrile during the activation step, particularly with carbodiimide-based activating agents.[1] This irreversible modification results in the incorporation of an incorrect amino acid analogue into the peptide sequence, leading to impurities that are difficult to remove.
To overcome these limitations, the glutamine side chain is typically protected. The trityl (Trt) group is the most common and effective protecting group used in Fmoc-based chemistry for this purpose.
Physicochemical Properties of Fmoc-Gln(Trt)-OH
Fmoc-Gln(Trt)-OH is a white to off-white powder that is characterized by its high purity.[6] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-glutamine | [6] |
| Synonyms | Fmoc-Gln(Trt)-OH | [3][4][6] |
| CAS Number | 132327-80-1 | [3][4][6] |
| Molecular Formula | C₃₉H₃₄N₂O₅ | [3][6] |
| Molecular Weight | 610.7 g/mol | [6] |
| Appearance | White to off-white powder | [6] |
| Purity (HPLC) | Typically ≥99.0% | [6] |
Solubility Profile
The introduction of the bulky and hydrophobic trityl group dramatically improves the solubility of the Fmoc-Gln derivative.
| Solvent | Solubility of Fmoc-Gln-OH | Solubility of Fmoc-Gln(Trt)-OH | Reference |
| Dimethylformamide (DMF) | Very low solubility, difficult to dissolve even at 0.2M with sonication. | Readily dissolves in all standard peptide synthesis reagents. | [1][2][3][4][5] |
| N-Methyl-2-pyrrolidone (NMP) | Very low solubility. | Good solubility. | [1] |
| Other Polar Organic Solvents | Generally poor. | Superior solubility, aiding in homogeneous reaction conditions. | [6] |
The enhanced solubility of Fmoc-Gln(Trt)-OH ensures that the activated amino acid remains in solution during the coupling step, leading to more efficient and complete reactions, which in turn results in purer peptide products and higher overall yields.[6]
Stability and Reactivity
The trityl protecting group provides stability to the glutamine side chain under the conditions of Fmoc SPPS.
| Condition | Stability of Fmoc-Gln(Trt)-OH Side Chain |
| Coupling Activation | The Trt group prevents the dehydration of the side-chain amide to a nitrile, a common side reaction with carbodiimide reagents.[1][3][4] |
| Fmoc Deprotection (Piperidine) | The Trt group is stable to the basic conditions used for Fmoc group removal. |
| Final Cleavage (TFA) | The Trt group is labile to strong acids and is typically removed concurrently with the peptide from the resin using a standard 95% trifluoroacetic acid (TFA) cleavage cocktail. The cleavage is generally complete within 1-3 hours.[3] |
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of a novel Fmoc-protected amino acid like Fmoc-Gln(Dod)-OH.
Protocol for Solubility Determination
This protocol outlines a method for determining the approximate solubility of a compound in a given solvent at room temperature.
Caption: Workflow for determining the solubility of this compound.
Protocol for Stability Assessment in Simulated SPPS Conditions
This protocol assesses the stability of the protecting group to the reagents used in Fmoc SPPS.
Caption: Workflow for assessing the stability of this compound.
Conclusion
The use of a side-chain protecting group on glutamine is paramount for successful solid-phase peptide synthesis. The trityl group, as exemplified by Fmoc-Gln(Trt)-OH, confers significant advantages in terms of solubility and stability, preventing common side reactions and ensuring the high fidelity of peptide synthesis. While specific data for this compound remains elusive, the principles and methodologies outlined in this guide provide a robust framework for its evaluation and for understanding the critical role of side-chain protection in modern peptide chemistry. Researchers are encouraged to perform the described experimental evaluations to characterize novel protected amino acids before their use in synthesis.
References
- 1. peptide.com [peptide.com]
- 2. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. peptide.com [peptide.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to Fmoc-Protected Amino Acids for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids is the cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] This guide provides an in-depth technical overview of the principles, quantitative data, and experimental protocols associated with Fmoc-SPPS, tailored for professionals in the field of drug development and peptide chemistry.
The Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc-SPPS is characterized by its orthogonal protection strategy, where the temporary Nα-amino group protection (Fmoc) is labile to basic conditions, while the permanent side-chain protecting groups are labile to acidic conditions.[3][4] This orthogonality allows for the selective deprotection and sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[5] The entire process is a cyclical series of deprotection, washing, coupling, and further washing steps, culminating in the cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups.[5]
One of the primary advantages of the Fmoc strategy over the older tert-butyloxycarbonyl (Boc) method is the use of milder deprotection conditions (typically a solution of piperidine in a polar aprotic solvent), which are compatible with a wider range of sensitive amino acid derivatives and post-translational modifications.[1][6] Furthermore, the cleavage from the resin is achieved with trifluoroacetic acid (TFA), a less harsh acid than the hydrogen fluoride (HF) required in Boc-SPPS.[1] The strong UV absorbance of the Fmoc group also allows for real-time monitoring of the deprotection and coupling steps.[2][7]
Quantitative Data in Fmoc-SPPS
The efficiency and success of Fmoc-SPPS are highly dependent on various quantitative parameters, from the initial loading of the resin to the final yield of the purified peptide. The following tables summarize key quantitative data to aid in the planning and execution of peptide synthesis.
Table 1: Resin Swelling in Common SPPS Solvents
Effective solvation of the resin is critical for reagent accessibility and reaction efficiency.[8] The swelling capacity of a resin varies significantly with the solvent used.
| Solvent | Swell Factor (mL/g) for Polystyrene Resin | Notes |
| Dichloromethane (DCM) | 3.5 - 5.0 | Good for initial resin swelling, but less effective for solvating growing peptide chains.[2][8] |
| N,N-Dimethylformamide (DMF) | 4.0 - 6.0 | A common and effective solvent for both swelling and reactions.[2][8] Can degrade to form dimethylamine, which can cause premature Fmoc deprotection.[8] |
| N-Methyl-2-pyrrolidone (NMP) | 5.0 - 7.0 | Excellent solvating properties, often leading to higher coupling yields than DMF.[2][8] |
| Tetrahydrofuran (THF) | 3.0 - 4.5 | Can be a good alternative or co-solvent, particularly for specific resins or difficult sequences.[8] |
| Acetonitrile | 2.5 - 4.0 | Generally a poorer swelling solvent for polystyrene resins.[8] |
Table 2: Comparison of Common Coupling Reagents
The choice of coupling reagent significantly impacts the reaction rate and the degree of side reactions, such as racemization.[9]
| Coupling Reagent | Class | Typical Equivalents (AA:Reagent:Base) | Coupling Time | Advantages | Disadvantages |
| HBTU/HATU | Aminium/Uronium Salt | 1:0.95:2 | 5 - 60 min | Fast, efficient, and widely used. HATU is particularly effective for hindered couplings.[6][9] | Can cause racemization, especially with sensitive amino acids. |
| HCTU | Aminium/Uronium Salt | 1:0.95:2 | 5 - 60 min | Similar to HBTU but often more efficient and cost-effective.[6] | Potential for racemization. |
| DIC/HOBt | Carbodiimide/Additive | 1:1:1 (HOBt) | 30 - 120 min | Low cost and effective. Minimizes racemization compared to DIC alone.[9][10] | Produces an insoluble urea byproduct (DCU with DCC, soluble with DIC).[9] |
| COMU | Aminium/Uronium Salt | 1:0.95:2 | 5 - 30 min | High coupling efficiency, low racemization, and safer than HATU (non-explosive).[11] | Higher cost compared to older reagents. |
Table 3: Common Side Reactions and Mitigation Strategies
Several side reactions can occur during Fmoc-SPPS, leading to impurities in the final product.[7][10]
| Side Reaction | Description | % Occurrence (Approx.) | Mitigation Strategies |
| Aspartimide Formation | Cyclization of aspartic acid residues, leading to α- and β-peptide impurities.[7] | 5 - 50% | Use of protecting groups like OtBu and Hmb on the preceding amino acid; addition of HOBt to the deprotection solution.[7] |
| Racemization | Loss of stereochemical integrity, particularly at the C-terminal cysteine and during activation of histidine.[7] | 1 - 23% | Use of additives like HOBt or Oxyma; use of specific coupling reagents (e.g., DEPBT for His); employing bulky resins like 2-chlorotrityl resin.[7][10] |
| Diketopiperazine Formation | Cyclization and cleavage of the N-terminal dipeptide from the resin.[10] | Can be >90% | Use of bulky resins (e.g., 2-chlorotrityl); coupling of a pre-formed dipeptide.[10] |
| Incomplete Deprotection/Coupling | Leads to deletion sequences in the final peptide. | Variable | Use of stronger deprotection reagents (e.g., DBU); double coupling; monitoring reactions with colorimetric tests (e.g., Kaiser test).[10] |
Table 4: Theoretical vs. Actual Peptide Yields
The overall yield of a peptide is a product of the efficiency of each step. Even small inefficiencies can dramatically reduce the final yield, especially for long peptides.[12][13]
| Stepwise Efficiency | Overall Yield for a 20-mer Peptide | Overall Yield for a 50-mer Peptide |
| 99.5% | 90.5% | 77.8% |
| 99.0% | 81.8% | 60.5% |
| 98.0% | 66.8% | 36.4% |
| 95.0% | 35.8% | 7.7% |
Key Experimental Workflows and Methodologies
The following diagrams and protocols outline the critical steps in a standard Fmoc-SPPS workflow.
General Fmoc-SPPS Workflow
Detailed Experimental Protocols
-
Resin Swelling: Swell Wang resin (1 g, e.g., 0.7 mmol/g substitution) in DMF (10-15 mL) for 1-2 hours in a reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve the first Fmoc-amino acid (4 eq. to resin substitution) and HOBt (4 eq.) in a minimal amount of DMF. Add DIC (4 eq.) and allow the activation to proceed for 10-15 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Add DMAP (0.1 eq.) as a catalyst. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with methanol (2 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes.
-
Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.
-
Loading Determination: Determine the loading capacity of the resin by treating a known weight of the dried resin with 20% piperidine in DMF and measuring the UV absorbance of the released dibenzofulvene-piperidine adduct at ~301 nm.[4]
-
Fmoc Deprotection:
-
Swell the Fmoc-aminoacyl-resin in DMF.
-
Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes.
-
Drain the deprotection solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Example with HBTU):
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate the mixture for 30-60 minutes.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test.[14] A negative test (beads remain colorless) indicates complete coupling.
-
Wash the resin with DMF (3-5 times).
-
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in Protocol 2.
-
Resin Preparation: Wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v). For peptides without sensitive residues like Cys, Met, or Trp, a simpler mixture of TFA/TIS/water (95:2.5:2.5 v/v/v) can be used.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate dropwise to a large volume of cold diethyl ether (e.g., 10 times the volume of the filtrate).
-
A white precipitate of the peptide should form.
-
-
Isolation and Drying:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether several times.
-
Dry the peptide pellet under vacuum.
-
Mechanistic Insights and Visualizations
Understanding the underlying chemical mechanisms is crucial for troubleshooting and optimizing the synthesis process.
Fmoc Deprotection Mechanism
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate, which is then scavenged by excess piperidine.[4]
Peptide Bond Formation (Coupling)
The coupling step involves the activation of the carboxylic acid of the incoming Fmoc-amino acid to form a reactive species that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide.
Conclusion
Fmoc-protected amino acids are indispensable tools in modern peptide synthesis, enabling the efficient and reliable production of complex peptides. A thorough understanding of the underlying chemical principles, quantitative parameters, and experimental protocols is paramount for researchers and drug development professionals to overcome synthesis challenges, optimize yields, and ensure the high purity of the final product. This guide serves as a foundational resource to aid in the successful application of Fmoc-SPPS in the laboratory and in the development of novel peptide-based therapeutics.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. chempep.com [chempep.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Technical Guide: Fmoc-L-Gln(Dod)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the CAS number and safety data for Fmoc-L-Gln(Dod)-OH, a critical reagent in solid-phase peptide synthesis (SPPS). It further details an experimental protocol for its use and visualizes the synthesis workflow. The "Dod" protecting group is synonymous with the 4,4'-dimethoxybenzhydryl (Mbh) group. While the L-isomer is most commonly used in peptide synthesis, the readily available CAS number corresponds to the D-isomer.
Chemical Identifier and Safety Data
Precise identification and safety information are paramount for laboratory use. Below is a summary of the available data for Fmoc-Gln(Dod)-OH.
| Data Point | Information |
| Chemical Name | Nα-Fmoc-Nγ-(4,4'-dimethoxybenzhydryl)-L-glutamine |
| Synonyms | Fmoc-L-Gln(Dod)-OH, Fmoc-L-Gln(Mbh)-OH |
| CAS Number | 210645-01-5 (for the D-isomer, Fmoc-D-Gln(Mbh)-OH)[1] |
| Molecular Formula | C35H34N2O7 |
| Molecular Weight | 594.66 g/mol |
Safety Information Summary (Based on Fmoc-L-Gln(Trt)-OH SDS) [2][3]
| Hazard Category | Description |
| Pictogram | No symbol required[3] |
| Signal Word | No signal word[3] |
| Hazard Statements | Not classified as hazardous[3] |
| Precautionary Statements | Prevention: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation.[3] Response: If inhaled, move person into fresh air. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, rinse mouth with water.[3] Storage: Store in a cool, dry, and well-ventilated place.[3] Disposal: Dispose of contents/container in accordance with local regulations. |
Note: The safety information provided is based on the Safety Data Sheet for Fmoc-L-Gln(Trt)-OH, a structurally similar compound. Users should handle Fmoc-L-Gln(Dod)-OH with the standard precautions for laboratory chemicals and consult a specific SDS for the compound if it becomes available.
Experimental Protocol: Incorporation of Fmoc-L-Gln(Dod)-OH in Solid-Phase Peptide Synthesis
The following is a generalized protocol for the incorporation of Fmoc-L-Gln(Dod)-OH into a peptide chain using manual Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink amide resin (or other suitable resin)
-
Fmoc-L-Gln(Dod)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[1]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 10-20 minutes to remove the Fmoc protecting group from the resin's free amine.[1][4]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.[1]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve a 3-fold molar excess of Fmoc-L-Gln(Dod)-OH and a 3-fold molar excess of the coupling reagent (HBTU or HATU) in DMF.[1]
-
Add a 6-fold molar excess of DIPEA to the amino acid solution to activate it.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours to allow for complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the Dod group.[5]
-
Allow the reaction to proceed for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate using cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualization of the SPPS Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Gln(Dod)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex peptide sequences for a wide range of applications, from basic research to drug development. The Fmoc/tBu strategy is the most widely used approach in SPPS due to its mild reaction conditions. The synthesis of peptides containing glutamine (Gln) residues requires protection of the side-chain amide to prevent side reactions, such as dehydration to a nitrile or pyroglutamate formation. While the trityl (Trt) group is a commonly employed protecting group for the Gln side chain, the 4,4'-dimethoxydityl (Dod) group offers an alternative with potentially different lability and handling characteristics.
This document provides a detailed protocol for the coupling of Fmoc-Gln(Dod)-OH in Fmoc-based SPPS. Due to a lack of specific literature exclusively detailing the use of the Dod protecting group for glutamine in SPPS, this protocol is adapted from well-established procedures for the structurally similar and more commonly used Fmoc-Gln(Trt)-OH and general Fmoc-SPPS methodologies.
Key Considerations for Coupling this compound
The Dod group is a derivative of the trityl group and is expected to have similar, though not identical, properties. It is an acid-labile protecting group, compatible with the standard Fmoc/tBu orthogonal protection scheme. The key steps in incorporating a this compound residue into a peptide sequence are Fmoc deprotection of the N-terminus of the resin-bound peptide, activation of the this compound, coupling to the free amine on the resin, and capping of any unreacted amines.
Quantitative Data for Coupling Reactions
The following table summarizes the typical molar equivalents and reaction times for the coupling of Fmoc-protected amino acids, which can be applied to this compound based on standard SPPS protocols.
| Reagent/Parameter | Molar Equivalents (relative to resin loading) | Typical Concentration | Typical Reaction Time |
| This compound | 3 - 5 eq. | 0.2 - 0.5 M in DMF | 1 - 4 hours |
| Coupling Reagent (e.g., HBTU/HOBt, HATU) | 2.9 - 4.9 eq. | 0.2 - 0.5 M in DMF | 1 - 4 hours |
| Base (e.g., DIPEA, NMM) | 6 - 10 eq. | 0.4 - 1.0 M in DMF | 1 - 4 hours |
| Fmoc Deprotection Reagent (Piperidine) | - | 20% in DMF | 2 x 5-10 min |
Experimental Protocol: Coupling of this compound
This protocol describes a standard manual procedure for the coupling of this compound onto a solid support. The procedure assumes a starting resin with a free amine group.
Materials:
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagent (e.g., HBTU, HATU)
-
HOBt (if using HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-Methylmorpholine - NMM)
-
Dichloromethane (DCM)
-
Capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF)
-
Solid support (e.g., Rink Amide resin, Wang resin) with a free N-terminal amine.
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to the first coupling step.
-
Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU/HOBt or HATU, slightly less than the amino acid equivalents) to the amino acid solution.
-
Add the base (e.g., DIPEA or NMM, 2 equivalents relative to the amino acid) to the activation mixture.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling:
-
Add the activated this compound solution to the resin.
-
Shake the reaction vessel at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) which should be negative upon completion of the coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove excess reagents and byproducts.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amine groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a capping solution (e.g., a mixture of acetic anhydride and a non-nucleophilic base like 2,6-lutidine or DIPEA in DMF) for 15-30 minutes.
-
Wash the resin with DMF (3-5 times).
-
The resin is now ready for the deprotection of the Fmoc group of the newly added Gln(Dod) residue and the coupling of the next amino acid in the sequence.
Final Cleavage and Deprotection of the Dod Group
The Dod protecting group, being a trityl derivative, is cleaved under strongly acidic conditions, typically with a trifluoroacetic acid (TFA) "cocktail" containing scavengers to capture the released carbocations.
Typical Cleavage Cocktail (Reagent K):
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
The cleavage is typically performed for 2-4 hours at room temperature.
Potential Side Reactions
-
Premature Deprotection: The Dod group is acid-labile. Care should be taken to ensure that no acidic conditions are present during the synthesis cycles.
-
Pyroglutamate Formation: Although the side-chain protection minimizes this, pyroglutamate formation can still occur, especially if the Gln residue is at the N-terminus.
-
Dehydration: Dehydration of the glutamine side chain to form a nitrile is a potential side reaction during activation, though less common with modern coupling reagents.
Visualization of the Experimental Workflow
Caption: Workflow for the coupling of this compound in SPPS.
Recommended Activation Methods for Fmoc-Gln(Dod)-OH in Peptide Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the recommended activation methods of Nα-Fmoc-L-glutamine (4,4'-dimethoxybenzhydryl), or Fmoc-Gln(Dod)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). The selection of an appropriate activation method is critical for achieving high coupling efficiency, minimizing side reactions, and ensuring the synthesis of high-purity peptides. This guide outlines protocols for common coupling reagents, presents a comparative (illustrative) data summary, and discusses the rationale behind choosing an optimal activation strategy.
Introduction
This compound is a derivative of glutamine where the side-chain amide is protected by the acid-labile 4,4'-dimethoxybenzhydryl (Dod) group. This protection is essential to prevent side reactions such as dehydration to a nitrile or pyroglutamate formation during peptide synthesis. The bulky Dod group enhances solubility and minimizes aggregation. The choice of activating reagent for the carboxylic acid of this compound directly impacts the success of the coupling reaction. This note details the use of three common classes of coupling reagents: aminium/uronium salts (HATU, HBTU), and carbodiimides with additives (DIC/Oxyma).
Recommended Activation Methods & Protocols
The following protocols are provided as general guidelines. Optimal conditions, such as reaction times and reagent equivalents, may vary depending on the specific peptide sequence, the solid support, and the scale of the synthesis.
Activation using Aminium/Uronium Salts
Aminium/uronium salt-based reagents, such as HATU and HBTU, are highly efficient and widely used for peptide couplings. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Protocol 2.1.1: HATU/DIPEA Activation
-
Pre-activation: In a separate vessel, dissolve this compound (3-5 eq.), HATU (2.9 eq.), and DIPEA (6-10 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin-bound free amine.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2.1.2: HBTU/DIPEA Activation
-
Pre-activation: Dissolve this compound (3-5 eq.), HBTU (2.9 eq.), and DIPEA (6-10 eq.) in DMF.
-
Pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the solution to the resin.
-
Agitate for 30-60 minutes.
-
Wash the resin with DMF.
Activation using Carbodiimides and Additives
The combination of a carbodiimide, such as Diisopropylcarbodiimide (DIC), with an additive like OxymaPure® is a cost-effective and efficient method that minimizes racemization.
Protocol 2.2.1: DIC/Oxyma Activation
-
In-situ Activation: To the resin-bound free amine, add a solution of this compound (3-5 eq.) and OxymaPure® (3-5 eq.) in DMF.
-
Add DIC (3-5 eq.) to the mixture.
-
Coupling: Agitate the reaction for 45-90 minutes at room temperature.
-
Wash the resin extensively with DMF.
Comparative Data (Illustrative)
| Activation Method | Reagent Equivalents (AA:Coupling:Base) | Typical Coupling Time (min) | Illustrative Coupling Efficiency (%) | Illustrative Crude Purity (%) | Key Considerations |
| HATU/DIPEA | 3 : 2.9 : 6 | 30 - 60 | > 99 | ~95 | High efficiency, suitable for difficult couplings. Higher cost. |
| HBTU/DIPEA | 3 : 2.9 : 6 | 30 - 60 | > 98 | ~93 | Very effective and widely used. More cost-effective than HATU. |
| DIC/Oxyma | 3 : 3 : - | 45 - 90 | > 97 | ~90 | Low cost, low racemization. Slower kinetics compared to uronium salts. |
Experimental Workflows and Signaling Pathways
Visual representations of the activation and coupling processes can aid in understanding the underlying chemical transformations and experimental designs.
Caption: General activation pathway for this compound.
Caption: Experimental workflow for a single coupling cycle.
Discussion and Recommendations
The choice of activation method for this compound depends on several factors, including the complexity of the peptide sequence, cost considerations, and the desired purity of the final product.
-
For difficult couplings or sequences prone to aggregation, the use of HATU is recommended due to its high reactivity and efficiency.
-
For routine peptide synthesis , HBTU offers a good balance between performance and cost.
-
For syntheses where cost is a major concern and for sequences less prone to coupling difficulties, DIC/Oxyma is an excellent choice that also minimizes the risk of racemization.
It is crucial to use a side-chain protected glutamine derivative like this compound to prevent the formation of dehydration and cyclization side products, which can be difficult to remove during purification. The use of Fmoc-Gln(Trt)-OH is also a common and effective strategy for the same reasons.[1][2] The principles and protocols outlined in this document are generally applicable to other side-chain protected glutamine derivatives.
Conclusion
The successful incorporation of glutamine into a peptide sequence relies heavily on the appropriate choice of side-chain protection and activation method. By following the detailed protocols and considering the comparative data and recommendations provided in this application note, researchers can optimize their peptide synthesis workflows, leading to higher yields and purer peptide products.
References
Application Notes and Protocols for the Cleavage of Side-Chain Protecting Groups from Glutamine
Audience: Researchers, scientists, and drug development professionals.
Note on the "Dod" Group: Extensive searches for a protecting group abbreviated as "Dod" for the glutamine side-chain did not yield a standard or recognized chemical entity. It is possible that "Dod" is a non-standard abbreviation, a typographical error, or a proprietary name not widely documented in publicly available chemical literature. Therefore, these application notes will focus on the cleavage of commonly used and well-documented protecting groups for the glutamine side-chain.
The selection of a protecting group for the amide function of the glutamine side-chain is a critical consideration in solid-phase peptide synthesis (SPPS). This protection is often necessary to prevent side reactions, such as dehydration to a nitrile or pyroglutamate formation, during peptide chain elongation. The choice of protecting group dictates the final cleavage and deprotection strategy. This document provides a detailed overview of the conditions for the cleavage of several common glutamine side-chain protecting groups.
Trityl (Trt) Group
The Trityl (triphenylmethyl) group is a widely used, acid-labile protecting group for the side-chain amide of glutamine. Its bulkiness also enhances the solubility of the protected amino acid derivative.
Cleavage Conditions:
The Trt group is readily cleaved under acidic conditions, typically concomitantly with the cleavage of the peptide from the resin support in Fmoc-based SPPS.
| Reagent/Condition | Composition | Duration | Notes |
| TFA/Scavengers | Trifluoroacetic acid (TFA) with scavengers | 1-4 hours | The most common method. Scavengers are crucial to trap the liberated trityl cations and prevent re-alkylation of sensitive residues like tryptophan and tyrosine.[1][2][3] |
| Dilute TFA | 1% TFA in Dichloromethane (DCM) | Multiple short treatments | Can be used for selective on-resin deprotection, though less common for glutamine side-chain protection compared to other applications.[2][4] |
Experimental Protocol: Standard TFA Cleavage of Trt-Protected Peptides
This protocol is suitable for the final cleavage and deprotection of a peptide synthesized on a solid support with a Trt-protected glutamine residue.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen or argon gas supply
-
Lyophilizer
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. A color change to deep yellow may be observed due to the formation of the trityl cation.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or argon gas.
-
For complete removal of residual solvents, lyophilize the peptide.
4-Methyltrityl (Mtt) Group
The 4-Methyltrityl group is structurally similar to the Trt group but is more acid-labile, allowing for more rapid cleavage.[5]
Cleavage Conditions:
The Mtt group can be removed under milder acidic conditions than the Trt group, which allows for selective deprotection on the solid support.
| Reagent/Condition | Composition | Duration | Notes |
| Dilute TFA | 1% TFA in DCM | Multiple short treatments (e.g., 3 x 10 min) | Allows for selective on-resin deprotection of the glutamine side-chain while other acid-labile groups (e.g., tBu) remain intact.[4][6] |
| HFIP/TFE/DCM | Hexafluoroisopropanol/Trifluoroethanol/DCM mixtures | Variable | Can also be used for selective removal.[4] |
Experimental Protocol: Selective On-Resin Cleavage of the Mtt Group
This protocol is designed for the selective removal of the Mtt group from a glutamine side-chain while the peptide remains attached to the resin.
Materials:
-
Mtt-protected peptidyl-resin
-
Cleavage Solution: 1% TFA in DCM with 1-5% TIS as a scavenger
-
DCM for washing
-
DMF for washing
-
20% Piperidine in DMF (if subsequent Fmoc deprotection is needed)
Procedure:
-
Swell the peptidyl-resin in DCM in a reaction vessel.
-
Drain the DCM and add the 1% TFA/TIS in DCM solution.
-
Agitate the mixture for 10 minutes.
-
Drain the solution.
-
Repeat steps 2-4 two more times.
-
Wash the resin thoroughly with DCM to remove residual acid and scavengers.
-
Wash the resin with DMF.
-
The deprotected glutamine side-chain is now available for further modification, or the synthesis can proceed with the next coupling step after N-terminal Fmoc deprotection if required.
Xanthenyl (Xan) Group
The Xanthenyl group is another acid-labile protecting group used for the side-chains of asparagine and glutamine. It has been shown to provide purer peptide products in some challenging sequences compared to Trt or Tmob protection.[7]
Cleavage Conditions:
The Xan group is cleaved under standard TFA cleavage conditions, similar to the Trt group.
| Reagent/Condition | Composition | Duration | Notes |
| TFA/Scavengers | Trifluoroacetic acid (TFA) with scavengers | 1-3 hours | Cleavage occurs concomitantly with peptide release from the resin.[7][8] |
| 50% TFA in DCM | 50% TFA in Dichloromethane | 30 minutes | Can be used for cleavage.[8] |
Experimental Protocol: Cleavage of Xan-Protected Peptides
The protocol for the cleavage of Xan-protected peptides is analogous to the standard TFA cleavage protocol for Trt-protected peptides described above.
2,4-Dimethoxybenzyl (Dmb) and 4-Methoxybenzyl (PMB) Groups
The 2,4-Dimethoxybenzyl and 4-Methoxybenzyl groups are also employed for the protection of the glutamine side-chain amide. The Dmb group can be removed by TFA or anhydrous hydrogen fluoride.[9][10] The PMB group can be cleaved under acidic conditions or oxidatively.
Cleavage Conditions:
| Protecting Group | Reagent/Condition | Composition | Notes |
| Dmb | TFA | Trifluoroacetic acid | Standard cleavage conditions.[9][11] |
| Dmb | Anhydrous HF | Hydrogen Fluoride | A strong acid, requires specialized equipment.[9] |
| PMB | TFA | Trifluoroacetic acid | Common acidic cleavage.[12][13] |
| PMB | Oxidative Cleavage | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate) | Allows for orthogonal deprotection in the presence of other acid-sensitive groups.[13][14] |
Experimental Protocol: Oxidative Cleavage of a PMB Group
This protocol is a general guideline for the oxidative removal of a PMB group.
Materials:
-
PMB-protected compound
-
DDQ or CAN
-
Appropriate solvent (e.g., DCM/water)
-
Work-up reagents (e.g., saturated sodium bicarbonate solution)
Procedure:
-
Dissolve the PMB-protected compound in a suitable solvent system (e.g., a mixture of DCM and water).
-
Cool the solution in an ice bath.
-
Add the oxidizing agent (DDQ or CAN) portion-wise.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated solution of sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product as needed.
Diagrams
Caption: General workflow for peptide cleavage and deprotection.
Caption: Logical relationship of glutamine side-chain protection in SPPS.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. total-synthesis.com [total-synthesis.com]
Application Note: Utilizing Fmoc-Gln(Trt)-OH in Automated Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the efficient assembly of amino acids into complex peptide chains. The choice of protecting groups is critical to the success of SPPS, preventing unwanted side reactions and ensuring the integrity of the final peptide. For the incorporation of glutamine (Gln), the side-chain amide can undergo undesirable reactions, such as dehydration to a nitrile or cyclization to pyroglutamate, particularly during activation or under acidic conditions.
The use of a side-chain protecting group is therefore essential. The trityl (Trt) group is a widely employed acid-labile protecting group for the side-chain amide of glutamine in Fmoc-based SPPS.[1][2] Fmoc-Gln(Trt)-OH offers excellent protection against side reactions during peptide chain assembly and is compatible with the mild basic conditions used for Nα-Fmoc deprotection. Its bulky nature provides steric hindrance, effectively preventing intra- and intermolecular side reactions. The Trt group is efficiently removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, ensuring the generation of the desired peptide with high purity.[3]
This application note provides detailed protocols and data for the effective use of Fmoc-Gln(Trt)-OH in automated peptide synthesizers, offering guidance to researchers in academic and industrial settings.
Key Advantages of Fmoc-Gln(Trt)-OH
-
Prevention of Side Reactions: The Trt group effectively prevents the dehydration of the glutamine side-chain amide to a nitrile and minimizes the formation of pyroglutamate at the N-terminus.[2]
-
High Solubility: Fmoc-Gln(Trt)-OH exhibits good solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), facilitating efficient coupling reactions.[4]
-
Orthogonality: The acid-labile nature of the Trt group is fully orthogonal to the base-labile Fmoc group, allowing for selective deprotection throughout the synthesis.[3]
-
Compatibility with Automation: Its robust performance and predictable behavior make it highly suitable for use in automated peptide synthesizers.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier |
| Fmoc-Gln(Trt)-OH | Peptide synthesis grade |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Piperidine | Reagent grade |
| Diisopropylcarbodiimide (DIC) | ≥99% |
| Oxyma Pure | ≥99% |
| Trifluoroacetic Acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | ≥98% |
| Dichloromethane (DCM) | ACS grade |
| Diethyl Ether | Anhydrous |
Automated Peptide Synthesis Cycle
The following is a generalized protocol for a standard automated peptide synthesizer. Users should adapt the parameters based on their specific instrument and peptide sequence.
Workflow for a single coupling cycle:
Caption: Automated SPPS cycle for Fmoc-Gln(Trt)-OH incorporation.
Detailed Steps:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin linker.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling of Fmoc-Gln(Trt)-OH:
-
Prepare a solution of Fmoc-Gln(Trt)-OH (4 eq.), DIC (4 eq.), and Oxyma Pure (4 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Cleavage and Final Deprotection
-
Resin Washing and Drying: After the final synthesis cycle, wash the resin with DCM (3 x 1 min) and dry under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and gently agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The use of Fmoc-Gln(Trt)-OH consistently yields high-purity peptides with minimal side products. Below is a comparison of expected outcomes when using Fmoc-Gln(Trt)-OH versus unprotected Fmoc-Gln-OH in the synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Gln).
| Parameter | Fmoc-Gln(Trt)-OH | Fmoc-Gln-OH (unprotected) |
| Crude Peptide Purity (HPLC) | >85% | 50-70% |
| Major Impurity | Minor deletion sequences | Pyroglutamate formation (~15-25%) |
| Coupling Efficiency (per cycle) | >99% | Variable, often lower |
| Final Yield (after purification) | High | Moderate to Low |
Logical Relationship of Protecting Group Strategy:
Caption: Impact of Gln protection on peptide synthesis outcome.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of Trt group. | Increase coupling time to 3-4 hours. Consider using a stronger activating agent like HATU. |
| Low Cleavage Yield | Incomplete removal of Trt group. | Extend cleavage time to 4 hours. Ensure fresh TFA is used. |
| Presence of Trityl Adducts | Insufficient scavengers. | Increase the amount of TIS in the cleavage cocktail to 5%. |
Conclusion
Fmoc-Gln(Trt)-OH is a robust and reliable building block for the incorporation of glutamine in automated solid-phase peptide synthesis. Its ability to prevent common side reactions associated with the glutamine side chain leads to higher crude peptide purity and simplifies downstream purification. The protocols outlined in this application note provide a solid foundation for the successful synthesis of glutamine-containing peptides for a wide range of research and drug development applications.
References
Deprotection strategies for the Dod group in the presence of other protecting groups.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group in the presence of other common protecting groups used in peptide and organic synthesis. Detailed protocols and data on orthogonality are presented to facilitate the design of complex synthetic strategies.
Introduction to the Dde Protecting Group
The Dde group is a widely used protecting group for primary amines, particularly the ε-amino group of lysine in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability to the acidic and basic conditions commonly used for the removal of Boc and Fmoc groups, respectively, making it an excellent orthogonal protecting group. This orthogonality allows for the selective deprotection of a specific amine in a complex molecule, enabling site-specific modifications such as branching, cyclization, or the attachment of labels and cargo.
The Dde group is typically removed under mild conditions using hydrazine-based reagents or, for enhanced orthogonality with the Fmoc group, a hydroxylamine-based method.
Deprotection Strategies and Orthogonality
The selective removal of the Dde group is crucial for the successful synthesis of complex molecules. The choice of deprotection strategy depends on the other protecting groups present in the molecule.
Hydrazine-Mediated Deprotection
The most common method for Dde removal involves treatment with a dilute solution of hydrazine monohydrate in a suitable solvent like N,N-dimethylformamide (DMF).
Key Features:
-
Efficiency: Generally provides high deprotection yields in a short amount of time.
-
Compatibility: The Dde group is stable to conditions used for Boc and Trt removal (acidic) and moderately stable to conditions for Fmoc removal (basic). However, the hydrazine treatment itself can also cleave the Fmoc group.[1][2] Therefore, when using this method, the N-terminal α-amino group should ideally be protected with a Boc group.[1]
Hydroxylamine-Mediated Deprotection
For syntheses where the preservation of the Fmoc group is critical, a milder deprotection method using hydroxylamine hydrochloride and imidazole is employed. This method offers true orthogonality between the Dde and Fmoc protecting groups.
Key Features:
-
High Orthogonality: Allows for the selective removal of the Dde group without affecting the Fmoc group.[1]
-
Mild Conditions: The reaction proceeds under neutral pH conditions at room temperature.
Orthogonality with Other Protecting Groups
The stability of the Dde group under various deprotection conditions for other common protecting groups is summarized in the table below. This information is critical for planning orthogonal protection strategies in multi-step syntheses.
| Protecting Group | Deprotection Reagent(s) | Dde Group Stability |
| Boc (tert-butyloxycarbonyl) | Trifluoroacetic acid (TFA) | Stable[3] |
| Fmoc (9-fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | Stable[3] |
| Cbz (Carboxybenzyl) | H₂/Pd | Stable |
| Trt (Trityl) | Dilute TFA | Stable |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Strong acid (e.g., high concentration TFA) | Stable |
| TBDMS (tert-butyldimethylsilyl) | Fluoride sources (e.g., TBAF) | Stable |
Note: While the Dde group is generally stable to the reagents listed above, prolonged exposure or harsh conditions may lead to partial cleavage. It is always recommended to perform a small-scale test reaction to optimize conditions for a specific substrate.
Quantitative Data on Deprotection
The efficiency of Dde deprotection can vary depending on the specific substrate, reaction conditions, and the deprotection method used. The following tables provide a summary of reported quantitative data for the two main deprotection strategies.
Hydrazine-Mediated Deprotection
| Reagent Concentration | Solvent | Temperature | Time | Yield | Reference |
| 2% Hydrazine monohydrate | DMF | Room Temp. | 3 x 3 min | >95% | [1] |
| 2% Hydrazine monohydrate | DMF | Room Temp. | 10 min | High | [4] |
| 4% Hydrazine monohydrate | DMF | Room Temp. | 3 x 3 min | Near Complete | [5] |
Hydroxylamine-Mediated Deprotection
| Reagent Concentration | Solvent | Temperature | Time | Yield | Reference |
| Hydroxylamine HCl (1 equiv.), Imidazole (0.75 equiv.) | NMP | Room Temp. | 30-60 min | High | [1] |
Experimental Protocols
Protocol 1: Dde Deprotection using Hydrazine Monohydrate
This protocol is suitable for substrates where the removal of the Fmoc group is not a concern or where the N-terminus is protected by a Boc group.
Materials:
-
Dde-protected substrate (e.g., peptide-resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF.
-
Swell the Dde-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture gently at room temperature for 3 minutes.
-
Drain the reagent solution.
-
Repeat steps 3-5 two more times.
-
Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin).
-
The resin is now ready for the next synthetic step.
Protocol 2: Dde Deprotection using Hydroxylamine Hydrochloride and Imidazole
This protocol is recommended for the selective deprotection of the Dde group in the presence of the Fmoc group.
Materials:
-
Dde-protected substrate (e.g., peptide-resin)
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Hydroxylamine hydrochloride
-
Imidazole
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Swell the Dde-protected peptide-resin in NMP for 30 minutes.
-
Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1 equivalent relative to the Dde-protected amine) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).
-
Drain the NMP from the resin and add the deprotection solution.
-
Agitate the mixture gently at room temperature for 30 to 60 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with NMP (3 x 10 mL per gram of resin).
-
The resin is now ready for the next synthetic step.
Visualizations
Dde Deprotection Strategy
Caption: Choice of Dde deprotection reagent based on Fmoc group stability.
Experimental Workflow for Dde Deprotection
Caption: General experimental workflow for Dde deprotection on solid support.
Mechanism of Dde Cleavage by Hydrazine
Caption: Simplified mechanism of Dde group cleavage by hydrazine.
References
Application of Fmoc-Gln(Trt)-OH in the Synthesis of Long or Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of long or complex peptides using solid-phase peptide synthesis (SPPS) presents numerous challenges, including aggregation of the growing peptide chain and side reactions involving trifunctional amino acids. Glutamine (Gln), in particular, can be problematic due to the propensity of its side-chain amide to undergo dehydration to a nitrile or cyclization to pyroglutamate, especially at the N-terminus. To mitigate these issues, the side chain of glutamine is typically protected during synthesis. The trityl (Trt) protecting group is a widely adopted standard in Fmoc-based SPPS for this purpose. Fmoc-Gln(Trt)-OH is the reagent of choice for introducing glutamine residues into synthetic peptides, offering significant advantages in terms of solubility and prevention of undesirable side reactions.[1][2][3] This document provides detailed application notes and protocols for the effective use of Fmoc-Gln(Trt)-OH in the synthesis of challenging peptide sequences.
Advantages of Fmoc-Gln(Trt)-OH
The use of the trityl protecting group for the side-chain amide of glutamine offers several key benefits during Fmoc-SPPS:
-
Prevention of Side Reactions: The bulky trityl group effectively prevents the dehydration of the glutamine side chain to a nitrile during the activation step with carbodiimide reagents.[2] It also minimizes the risk of pyroglutamate formation, a common side reaction with unprotected N-terminal glutamine residues.
-
Enhanced Solubility: Fmoc-Gln(Trt)-OH exhibits significantly better solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to the unprotected Fmoc-Gln-OH.[1][2] This improved solubility is crucial for efficient and complete coupling reactions, especially in automated synthesizers.
-
Compatibility with Standard Protocols: The trityl group is labile to standard trifluoroacetic acid (TFA) cleavage cocktails used at the end of the synthesis, allowing for its removal along with other side-chain protecting groups and cleavage of the peptide from the resin in a single step.[2]
Quantitative Data Summary
The following table summarizes the key characteristics and performance of Fmoc-Gln(Trt)-OH in SPPS.
| Parameter | Value/Range | Reference |
| Purity (HPLC) | ≥ 99.0% | [3] |
| Enantiomeric Purity | ≥ 99.8% | N/A |
| Solubility in DMF | Readily soluble | [1][2] |
| Cleavage Conditions | 95% TFA, 1-3 hours | [2] |
| Prevention of Nitrile Formation | High | [2] |
| Prevention of Pyroglutamate Formation | High | [3] |
Experimental Protocols
Standard Coupling Protocol for Fmoc-Gln(Trt)-OH
This protocol outlines the standard procedure for coupling Fmoc-Gln(Trt)-OH to a growing peptide chain on a solid support.
Materials:
-
Fmoc-Gln(Trt)-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
DMF (peptide synthesis grade)
-
DCM (optional, for washing)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling Cocktail Preparation:
-
Dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Alternatively, for carbodiimide activation, dissolve Fmoc-Gln(Trt)-OH and an additive like Oxyma (3-5 equivalents each) in DMF, followed by the addition of DIC (3-5 equivalents).
-
-
Coupling Reaction: Add the activated coupling cocktail to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative test (e.g., ninhydrin test) to ensure the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Washing: Wash the resin with DMF (3-5 times) and optionally with DCM (2-3 times) to remove excess reagents and byproducts.
-
Proceed to the next cycle: Continue with the deprotection and coupling of the subsequent amino acid.
Cleavage and Deprotection Protocol
This protocol describes the final cleavage of the peptide from the resin and the removal of the Trt and other side-chain protecting groups.
Materials:
-
Peptide-resin (fully synthesized)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to cold diethyl ether (typically 10 times the volume of the TFA solution).
-
Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and residual cleavage byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative HPLC.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white powder.
Visualizations
Caption: Experimental workflow for SPPS using Fmoc-Gln(Trt)-OH.
Caption: Advantages of Fmoc-Gln(Trt)-OH in overcoming synthesis challenges.
References
Application Notes and Protocols: Preparation of a Stock Solution of Fmoc-Gln(Dod)-OH for Solid-Phase Peptide Synthesis
Introduction
In solid-phase peptide synthesis (SPPS), the accurate and consistent preparation of amino acid stock solutions is critical for the successful assembly of peptide chains. This document provides a detailed protocol for the preparation of a stock solution of N-α-Fmoc-L-glutamine(4,4'-dimethoxydityl), or Fmoc-Gln(Dod)-OH, a protected amino acid derivative used in Fmoc-based SPPS. The 4,4'-dimethoxydityl (Dod) group is an acid-labile side-chain protecting group for the amide function of glutamine.
The proper dissolution and handling of this reagent are essential to ensure its stability and reactivity during the coupling steps of peptide synthesis. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Data Presentation: Solubility of Fmoc-Amino Acids
| Solvent | Abbreviation | Typical Concentration Range (M) | Notes |
| N,N-Dimethylformamide | DMF | 0.2 - 0.5 | The most common and effective solvent for most Fmoc-amino acids. |
| Dichloromethane | DCM | 0.2 - 0.5 | Often used, sometimes in combination with DMF to aid dissolution. |
| N-Methyl-2-pyrrolidone | NMP | 0.2 - 0.5 | An alternative to DMF, particularly in automated synthesizers. |
Experimental Protocol: Preparation of a 0.5 M Stock Solution of this compound
This protocol details the steps for preparing a 0.5 M stock solution of this compound in N,N-Dimethylformamide (DMF). This concentration is a common starting point for many automated and manual peptide synthesis protocols.
3.1. Materials
-
This compound (CAS No. 144701-33-9)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade (anhydrous)
-
Argon or Nitrogen gas supply
-
Volumetric flask (e.g., 10 mL or 25 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Spatula
-
Pipettes
-
Septum or screw cap for the flask
3.2. Equipment
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
3.3. Procedure
-
Preparation: Ensure all glassware is clean and dry to prevent any unwanted side reactions. Perform all steps in a fume hood.
-
Weighing: Accurately weigh the required amount of this compound. For example, to prepare 10 mL of a 0.5 M solution, weigh out the corresponding mass of this compound (Molecular Weight: 592.67 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound to the volumetric flask.
-
Add approximately 70-80% of the final volume of anhydrous DMF to the flask.
-
Add a magnetic stir bar and place the flask on a magnetic stirrer.
-
Stir the solution at room temperature until the solid is completely dissolved. Gentle warming (to approximately 30-40°C) can be applied if dissolution is slow, but avoid excessive heat.
-
-
Volume Adjustment: Once the solid is fully dissolved, carefully add DMF to the flask until the solution reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Inert Atmosphere: For prolonged storage, it is advisable to flush the headspace of the flask with an inert gas like argon or nitrogen to minimize exposure to moisture and air.
-
Storage: Store the prepared stock solution in a tightly sealed container at 2-8°C. Protect from light.
Solution Stability and Storage
The stability of the this compound stock solution is crucial for successful peptide synthesis.
-
Short-term storage (up to one week): The solution can be stored at 2-8°C.
-
Long-term storage (more than one week): For longer-term storage, it is recommended to aliquot the solution into smaller, single-use volumes and store them at -20°C. This minimizes repeated freeze-thaw cycles which can degrade the amino acid derivative.
Before use, allow the refrigerated or frozen solution to equilibrate to room temperature. Ensure the solution is clear and free of any precipitates before use in synthesis.
Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound Stock Solution Preparation.
Logical Relationship in Fmoc-SPPS
Caption: Role of this compound in the SPPS cycle.
Application Notes and Protocols: Incorporation of Gln(Dod) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of the N-α-Fmoc-L-glutamine-γ-dodecylamide (Fmoc-Gln(Dod)-OH) into synthetic peptides using both manual and automated solid-phase peptide synthesis (SPPS) techniques. The protocols outlined below are designed to offer a framework for researchers aiming to synthesize peptides with enhanced lipophilicity, which can be advantageous for applications in drug delivery, immunology, and membrane-protein interactions.
Introduction
The incorporation of lipid moieties into peptides, creating lipopeptides, is a key strategy for modulating their biological activity, stability, and pharmacokinetic properties. Gln(Dod), a glutamine residue with a C12 alkyl chain attached to its side-chain carboxyl group via an amide bond, introduces a significant hydrophobic character to the peptide. This modification can enhance membrane association, improve cellular uptake, and promote self-assembly into supramolecular structures.
The synthesis of peptides containing Gln(Dod) can present challenges due to the hydrophobic nature of the dodecyl chain, which may lead to aggregation of the growing peptide chain on the solid support and incomplete coupling reactions. Careful selection of synthesis parameters, including coupling reagents and reaction times, is crucial for achieving high purity and yield. These notes provide recommended protocols for both manual and automated SPPS to address these challenges.
Data Summary
Due to the specific and proprietary nature of Gln(Dod) incorporation, direct comparative studies on its integration in manual versus automated peptide synthesis are not extensively available in the public domain. The following tables present a summary of typical parameters and expected outcomes for the synthesis of a model peptide containing a single Gln(Dod) incorporation. These values are illustrative and may require optimization for specific peptide sequences.
Table 1: Manual SPPS Parameters for Gln(Dod) Incorporation
| Parameter | Value/Condition | Notes |
| Resin | Rink Amide or Wang Resin | Choice depends on C-terminal amide or acid requirement. |
| Scale | 0.1 mmol | |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |
| Amino Acid Excess | 3-5 equivalents | |
| Gln(Dod) Coupling | ||
| Coupling Reagents | HATU/DIPEA or HCTU/DIPEA | 3-5 eq. of each |
| Activation Time | 2-5 minutes | |
| Coupling Time | 2-4 hours (or overnight) | Extended time may be needed due to steric hindrance. |
| Monitoring | Kaiser Test or Chloranil Test | To ensure complete coupling. |
| Cleavage | TFA/TIS/H2O (95:2.5:2.5) | 2-3 hours |
| Expected Purity (Crude) | >70% | Sequence dependent. |
| Expected Yield (Crude) | >80% | Sequence dependent. |
Table 2: Automated SPPS Parameters for Gln(Dod) Incorporation
| Parameter | Value/Condition | Notes |
| Synthesizer | Standard Automated Synthesizer | e.g., CEM Liberty Blue, Gyros Protein Technologies |
| Resin | Rink Amide or Wang Resin | Pre-packed columns. |
| Scale | 0.1 mmol | |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard instrument protocol. |
| Amino Acid Delivery | 5 equivalents in DMF/NMP | |
| Gln(Dod) Coupling | ||
| Coupling Reagents | HCTU/DIPEA or DIC/Oxyma | Standard instrument reagents. |
| Special Method | Double coupling | Recommended for Gln(Dod). |
| Coupling Time | 30-60 minutes per coupling | |
| Cleavage | Manual cleavage post-synthesis | As per manual protocol. |
| Expected Purity (Crude) | >65% | May be slightly lower than manual due to standardized times. |
| Expected Yield (Crude) | >75% | Sequence dependent. |
Experimental Protocols
Manual Solid-Phase Peptide Synthesis Protocol
This protocol describes the manual synthesis of a peptide containing Gln(Dod) using Fmoc/tBu chemistry.
1. Resin Swelling:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Add 5 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 10 minutes and drain.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
3. Standard Amino Acid Coupling:
-
In a separate tube, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HCTU in DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes.
-
Drain and wash with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling.
4. Gln(Dod) Incorporation:
-
Dissolve 3 equivalents of this compound and 3 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA and pre-activate for 2-5 minutes.
-
Add the activated Gln(Dod) solution to the resin.
-
Agitate for 2-4 hours. Due to the bulky nature of Gln(Dod), an extended coupling time is recommended.
-
Monitor the reaction using the Kaiser test. If the test is positive, indicating incomplete coupling, the coupling step should be repeated ("double coupling").
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 5 mL).
5. Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the final amino acid (or Gln(Dod) if it is at the N-terminus).
6. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add 5 mL of the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
7. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
Automated Solid-Phase Peptide Synthesis Protocol
This protocol provides a general guideline for incorporating Gln(Dod) using a standard automated peptide synthesizer.
1. Synthesizer Setup:
-
Install the appropriate resin cartridge (e.g., Rink Amide, 0.1 mmol).
-
Place vials containing the standard Fmoc-amino acids, this compound, activators (e.g., HCTU, DIC, Oxyma), and bases (e.g., DIPEA) in the designated positions on the synthesizer.
2. Sequence Programming:
-
Enter the desired peptide sequence into the synthesizer software.
-
For the Gln(Dod) residue, program a "special" or "manual" coupling method. This should include a double coupling cycle and an extended coupling time (if the instrument allows).
3. Synthesis Execution:
-
The synthesizer will automatically perform the following steps for each amino acid:
-
Fmoc Deprotection: Typically with 20% piperidine in DMF.
-
Washing: With DMF or NMP.
-
Coupling: The pre-programmed amount of amino acid and coupling reagents are delivered to the reaction vessel. For Gln(Dod), the synthesizer will perform the specified double coupling.
-
Washing: With DMF or NMP.
-
4. Post-Synthesis Processing:
-
Once the synthesis is complete, the resin is removed from the synthesizer.
-
The peptide is cleaved from the resin and deprotected using the manual cleavage protocol described above (Step 6 of the manual protocol).
-
The crude peptide is then purified by RP-HPLC (Step 7 of the manual protocol).
Visualizations
Application Notes and Protocols for Post-Synthesis Modification of Peptides Containing Gln(Trt)
A Note on Gln(Dod): The protecting group "Dod" for glutamine (Gln) is not a recognized standard in peptide chemistry literature. It is presumed to be a typographical error. The following application notes and protocols are based on the post-synthesis modification of peptides containing Gln(Trt), as the trityl (Trt) group is the most common acid-labile side-chain protecting group for glutamine in Fmoc-based solid-phase peptide synthesis (SPPS).
Introduction
The trityl (Trt) group is a bulky and highly acid-labile protecting group used to prevent side reactions at the side-chain amide of glutamine during solid-phase peptide synthesis.[1][2] Its removal is a critical post-synthesis modification step, typically performed concurrently with the cleavage of the peptide from the resin support. This process, known as global deprotection, utilizes strong acidic cocktails containing scavengers to prevent the reactive trityl cation from causing unwanted side reactions.[3] Furthermore, the high acid lability of the Trt group allows for its selective removal on-resin under milder acidic conditions, enabling site-specific modification of the glutamine side chain prior to final cleavage.
These notes provide an overview of the common strategies for the deprotection of Gln(Trt) and protocols for both global cleavage and selective on-resin modification.
Data Presentation: Cleavage Cocktails for Global Deprotection
The choice of cleavage cocktail is critical and depends on the peptide sequence, particularly the presence of sensitive amino acids like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg).[1][3] The following table summarizes common cleavage cocktails used for the global deprotection of peptides containing Gln(Trt) and other standard protecting groups.
| Cocktail Name | Composition (v/v/w) | Typical Reaction Time | Recommended Use & Remarks |
| Standard TFA | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | 1 - 3 hours | Suitable for most peptides. TIS is an effective scavenger for the trityl cation.[3] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | 1 - 4 hours | A good general-purpose cocktail that is less odorous than those containing thiols. Recommended for Trt deprotection.[3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | 2 - 4 hours | Recommended for peptides containing multiple sensitive residues, including Arg(Pbf/Pmc), Cys(Trt), and Trp(Boc).[3] |
| Mild On-Resin Deprotection | 1-10% TFA in Dichloromethane (DCM) with 2.5-5% TIS | 5 - 30 minutes (repeated) | For selective on-resin deprotection of the Gln(Trt) group while the peptide remains attached to the resin and other protecting groups (e.g., tBu, Boc, Pbf) remain intact.[4] |
Experimental Protocols
Safety Precaution: All procedures involving trifluoroacetic acid (TFA) must be performed in a certified chemical fume hood. TFA is highly corrosive and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Global Deprotection and Cleavage of a Gln(Trt)-Containing Peptide
This protocol describes the final step after solid-phase synthesis, where the peptide is cleaved from the resin and all side-chain protecting groups, including Gln(Trt), are removed simultaneously.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (prepare fresh)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Nitrogen gas stream
-
Rotary evaporator (optional)
Procedure:
-
Place the dried peptidyl-resin (e.g., 0.1 mmol scale) into a reaction vessel or a syringe fitted with a frit.
-
Add the freshly prepared cleavage cocktail (e.g., 5-10 mL per 0.1 mmol of resin) to the resin.
-
Seal the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2 hours. A deep yellow or orange color may develop, which is characteristic of the released trityl cations.[1]
-
After 2 hours, filter the cleavage mixture directly into a 50 mL centrifuge tube containing approximately 40 mL of cold diethyl ether.
-
Rinse the resin with a small volume (1-2 mL) of the cleavage cocktail and add it to the ether.
-
A white precipitate of the crude peptide should form immediately.
-
Securely cap the tube and centrifuge at 3000-4000 rpm for 5 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet by adding another 30-40 mL of cold diethyl ether, vortexing briefly, and centrifuging again. Repeat this wash step two more times to remove residual scavengers and cleaved protecting groups.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen gas until a white powder is obtained.
-
The crude peptide is now ready for purification by HPLC.
Protocol 2: On-Resin Selective Deprotection of Gln(Trt) for Side-Chain Modification
This protocol allows for the selective removal of the Trt group from the glutamine side chain while the peptide remains anchored to the resin, enabling subsequent chemical modification.
Materials:
-
Peptidyl-resin with Gln(Trt) and other orthogonal protecting groups (e.g., Boc, tBu)
-
Selective Deprotection Solution: 2% TFA, 5% TIS in DCM (v/v)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
10% Diisopropylethylamine (DIPEA) in DMF (for neutralization)
-
Reagents for subsequent modification (e.g., activated carboxylic acid for acylation)
Procedure:
-
Swell the peptidyl-resin in DCM in a fritted syringe or reaction vessel.
-
Drain the DCM and add the Selective Deprotection Solution (e.g., 5 mL for 0.1 mmol resin).
-
Gently agitate the resin for 10 minutes at room temperature.
-
Drain the solution and repeat the treatment with fresh Selective Deprotection Solution two more times (3 x 10 min total).
-
Wash the resin thoroughly with DCM (5 x 10 mL) to remove all traces of acid.
-
Wash the resin with DMF (3 x 10 mL).
-
Neutralize the resin by washing with 10% DIPEA in DMF (3 x 10 mL, 2 minutes each wash).
-
Wash the resin again with DMF (5 x 10 mL) and then with DCM (3 x 10 mL).
-
Confirm the removal of the Trt group and the presence of the free side-chain amide using a test cleavage on a small sample of resin followed by LC-MS analysis.
-
The resin with the deprotected Gln side chain is now ready for on-resin modification (e.g., acylation, alkylation) before proceeding to global deprotection as described in Protocol 1.
Visualizations
Global Deprotection and Cleavage Workflow
Caption: Workflow for SPPS and Global Deprotection.
On-Resin Selective Deprotection Workflow
Caption: Workflow for Selective On-Resin Modification.
References
Troubleshooting & Optimization
How to prevent aggregation during the coupling of Fmoc-Gln(Dod)-OH.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during the coupling of Fmoc-Gln(Dod)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Preventing Aggregation
Aggregation of the peptide chain on the solid support is a primary cause of incomplete coupling and deprotection, leading to lower yields and difficult purifications. Glutamine residues, due to their ability to form hydrogen bonds, can significantly contribute to this phenomenon. The bulky 4,4'-dimethoxydityl (Dod) protecting group on the side chain of glutamine is designed to mitigate some of these issues, but challenges can still arise.
Problem: Poor coupling efficiency or incomplete reaction.
This is often indicated by a weak or negative ninhydrin test, or by mass spectrometry analysis of a test cleavage showing a significant amount of unreacted N-terminal amine.
dot
Caption: Troubleshooting workflow for poor coupling efficiency.
| Parameter | Recommendation | Rationale |
| Solvents | Use fresh, high-purity, amine-free DMF or NMP. | Impurities in solvents can quench activated amino acids and interfere with coupling. |
| Coupling Reagents | Use fresh, high-quality coupling reagents (e.g., HBTU, HATU, HCTU). | Degradation of coupling reagents reduces their efficiency. |
| Reaction Time | Increase coupling time (e.g., from 1-2 hours to 4 hours or overnight). | Slower, aggregation-prone sequences may require longer reaction times to go to completion. |
| Temperature | Increase the coupling temperature (e.g., to 35-50°C). | Elevated temperatures can help disrupt secondary structures and improve reaction kinetics. |
| Double Coupling | Perform a second coupling step with fresh reagents. | Can help drive the reaction to completion if the first coupling was inefficient. |
| Additives | Include chaotropic salts (e.g., 0.5 M LiCl) in the coupling reaction. | These salts disrupt hydrogen bonding and can improve solvation of the peptide chain. |
| "Magic Mixture" | Use a solvent system of DMF/DCM/NMP (1:1:1) containing 1% Triton X-100 and 2M ethylene carbonate. | This mixture has been shown to be effective in solubilizing aggregated peptides. |
Problem: Resin shrinking or poor swelling.
This is a physical indication of on-resin aggregation, where the peptide chains collapse and prevent solvent and reagent access.
dot
Caption: Troubleshooting workflow for resin shrinking.
| Strategy | Detailed Protocol | Expected Outcome |
| Solvent Disruption | Wash the resin-bound peptide extensively with N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) prior to coupling. | These polar, aprotic solvents are effective at disrupting hydrogen bonds and can improve resin swelling. |
| Sonication | During solvent washes or the coupling reaction, place the reaction vessel in a sonicating water bath for short intervals. | Mechanical agitation can help to break up aggregated resin beads and improve reagent diffusion. |
| Backbone Protection (Proactive) | For known difficult sequences, plan the synthesis to include backbone-protected amino acids such as Fmoc-Ser(tBu)-O-DMB-Gly-OH or pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(psi-Pro)-OH) at strategic locations (approximately every 6-8 residues). | These modifications disrupt the regular hydrogen bonding pattern of the peptide backbone, preventing the formation of stable secondary structures that lead to aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Dod protecting group on this compound?
The 4,4'-dimethoxydityl (Dod) group is a bulky, acid-labile protecting group for the side-chain amide of glutamine. Similar to the more common trityl (Trt) group, its primary functions are:
-
Preventing side reactions: It protects the amide nitrogen from undesired reactions during peptide synthesis.
-
Improving solubility: The bulky and relatively non-polar nature of the Dod group can enhance the solubility of the protected amino acid in organic solvents used for SPPS.
-
Potentially reducing aggregation: By sterically hindering the formation of inter-chain hydrogen bonds involving the glutamine side chain, the Dod group may help to reduce aggregation.
Q2: How does this compound compare to Fmoc-Gln(Trt)-OH in preventing aggregation?
While both Dod and Trt are bulky protecting groups intended to minimize side-chain interactions, there is a lack of specific comparative studies in the scientific literature that quantify a difference in their ability to prevent aggregation during SPPS. The Dod group, with its two methoxy substituents, is more electron-rich than the standard Trt group. This can make the Dod group more acid-labile, potentially allowing for milder final cleavage conditions. However, its direct impact on aggregation propensity compared to the Trt group has not been extensively documented. For practical purposes, strategies to prevent aggregation when using this compound would be the same as those employed for Fmoc-Gln(Trt)-OH.
Q3: What are the optimal coupling conditions for this compound?
Due to the steric hindrance from the bulky Dod group, a more potent coupling reagent is often recommended.
| Coupling Reagent | Equivalents (Amino Acid : Reagent : Base) | Solvent | Time | Temperature |
| HATU/DIPEA | 1 : 0.95 : 2 | DMF or NMP | 1-2 hours | Room Temperature |
| HCTU/DIPEA | 1 : 0.95 : 2 | DMF or NMP | 1-2 hours | Room Temperature |
| DIC/Oxyma | 1 : 1 : - | DMF or NMP | 1-2 hours | Room Temperature |
For sequences prone to aggregation, extending the coupling time to 4 hours or increasing the temperature to 35-40°C can be beneficial.
Q4: Are there any specific side reactions to be aware of when using this compound?
The primary side reaction of concern with glutamine derivatives is pyroglutamate formation, especially at the N-terminus. The use of a side-chain protecting group like Dod minimizes this. During final cleavage with strong acid (e.g., TFA), the cleaved Dod cation can potentially alkylate sensitive residues like tryptophan or methionine. Therefore, it is crucial to use a scavenger cocktail during cleavage.
Recommended Cleavage Cocktail for Peptides Containing Trp, Met, or Cys:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
Q5: When should I consider using an alternative to this compound?
If aggregation persists despite optimizing coupling conditions and using disruptive solvents, you might consider the following:
-
Incorporating Pseudoproline Dipeptides: If a serine or threonine residue is present near the glutamine, using a pseudoproline dipeptide can be a very effective strategy to disrupt aggregation.
-
Backbone Protection: Introducing a 2,4-dimethoxybenzyl (Dmb) or a 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of an adjacent amino acid can prevent hydrogen bond formation.
-
Chemical Ligation: For very long and difficult peptides, synthesizing shorter fragments and then ligating them can be a viable alternative to a linear SPPS approach.
Experimental Protocols
Standard Coupling Protocol for this compound using HATU:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Couple for 1-2 hours at room temperature.
-
Wash the resin with DMF (5-7 times).
-
Perform a ninhydrin test to confirm the completion of the coupling reaction.
Protocol for Coupling in the Presence of a Chaotropic Agent (LiCl):
-
Follow steps 1-3 of the standard protocol.
-
Wash the resin with 0.5 M LiCl in DMF (3 x 5 minutes).
-
In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in 0.5 M LiCl in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Couple for 2-4 hours at room temperature.
-
Wash the resin with 0.5 M LiCl in DMF (3 times), followed by DMF (5 times).
-
Perform a ninhydrin test.
Troubleshooting incomplete removal of the Dod protecting group.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of the Dioxolane (Dod) protecting group. For the purpose of this guide, "Dod" is interpreted as the commonly used dioxolane protecting group, a type of acetal or ketal.
Frequently Asked Questions (FAQs)
Q1: What is the Dod (Dioxolane) protecting group?
A1: The Dioxolane (Dod) group is a cyclic acetal used to protect carbonyl functionalities (aldehydes and ketones) or 1,2-diols. It is formed by the acid-catalyzed reaction of the carbonyl compound with ethylene glycol.[1][2] This protection renders the carbonyl group stable to various reagents, including bases, nucleophiles, and hydrides.[3]
Q2: Under what conditions is the Dod (Dioxolane) group typically removed?
A2: The most common method for the deprotection of a dioxolane group is acid-catalyzed hydrolysis.[3][4] This is a reversible reaction, and the presence of excess water drives the equilibrium towards the deprotected carbonyl compound.[5][6] Various acidic conditions can be employed, ranging from aqueous mineral acids (like HCl) to milder acidic resins like Amberlyst-15.[7]
Q3: Can the Dod (Dioxolane) group be removed under neutral conditions?
A3: Yes, several methods exist for the deprotection of dioxolanes under neutral or near-neutral conditions. These are particularly useful when acid-sensitive functional groups are present in the molecule.[8][9] Reagents such as iodine in wet acetone, cerium(III) triflate in wet nitromethane, and certain palladium complexes have been shown to be effective.[10] Electrochemical methods have also been developed for deprotection under neutral conditions.
Q4: How can I monitor the progress of the Dod (Dioxolane) deprotection reaction?
A4: The progress of the deprotection can be monitored by various analytical techniques. Thin-layer chromatography (TLC) is a quick and simple method to observe the disappearance of the starting material (the protected compound) and the appearance of the product (the deprotected carbonyl compound). For more quantitative analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (monitoring key proton or carbon signals), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Incomplete Deprotection
Incomplete removal of the Dod (dioxolane) protecting group is a common issue that can lead to low yields and purification difficulties. The following guide provides a structured approach to troubleshoot and resolve this problem.
Diagram: Troubleshooting Workflow for Incomplete Dod Removal
Caption: A flowchart outlining the steps to diagnose and resolve incomplete removal of the Dod (dioxolane) protecting group.
Issue 1: Reaction Stalls or Proceeds Very Slowly
Possible Cause & Troubleshooting Steps:
-
Insufficient Acid Catalyst: The hydrolysis of dioxolanes is acid-catalyzed.[1]
-
Solution: Ensure the correct stoichiometry of the acid catalyst is used. If using a solid-supported acid like Amberlyst-15, ensure it is fresh and active.[7] Consider a stronger acid if the substrate is particularly robust.
-
-
Inadequate Water Content: Water is a necessary reagent for the hydrolysis.[5]
-
Solution: Ensure sufficient water is present in the reaction mixture. For reactions in organic solvents, a co-solvent system (e.g., THF/water, acetone/water) is common.
-
-
Low Reaction Temperature: The rate of hydrolysis is temperature-dependent.
-
Solution: Cautiously increase the reaction temperature. Monitor for potential side reactions at elevated temperatures.
-
-
Steric Hindrance: Bulky substituents near the dioxolane ring can hinder the approach of water and the acid catalyst, slowing down the reaction.
-
Solution: Increase the reaction time and/or temperature. A stronger acid catalyst may be required. In severe cases, an alternative, less sterically demanding protecting group might be necessary in future syntheses.
-
Issue 2: Incomplete Reaction Despite Extended Time and Forcing Conditions
Possible Cause & Troubleshooting Steps:
-
Equilibrium Not Driven to Completion: Acetal formation is a reversible process.[5]
-
Solution: Use a large excess of water to shift the equilibrium towards the deprotected product. If the reaction is run in a solvent like acetone, transacetalization can occur, which also drives the deprotection.[11]
-
-
Electronic Effects: Electron-withdrawing groups near the carbonyl can destabilize the carbocation intermediate formed during hydrolysis, thus slowing down the deprotection rate. Conversely, electron-donating groups can accelerate it.[12]
-
Solution: A stronger acid or more forcing conditions (higher temperature) may be necessary. Alternatively, a different deprotection strategy that does not proceed through a carbocation intermediate, such as reductive cleavage, could be explored.
-
Issue 3: Observation of Side Products
Possible Cause & Troubleshooting Steps:
-
Presence of Other Acid-Labile Groups: The acidic conditions used for dioxolane removal can also cleave other acid-sensitive protecting groups (e.g., Boc, TBS, THP) or functional groups.[7][8]
-
Solution: Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS), Amberlyst-15).[3] Alternatively, switch to a neutral deprotection method.
-
-
Aldol Condensation or Other Self-Condensation of the Product: The newly formed aldehyde or ketone can undergo side reactions under the reaction conditions.
-
Solution: Use milder deprotection conditions. It may also be beneficial to "trap" the product as it is formed, for example, by performing the reaction in the presence of a reagent that selectively reacts with the deprotected carbonyl.
-
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Deprotection
This protocol is a general procedure for the removal of a dioxolane protecting group using a mild acid catalyst.
-
Dissolve the Substrate: Dissolve the dioxolane-protected compound in a mixture of acetone and water (e.g., a 4:1 ratio).
-
Add Acid Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or an acidic resin like Amberlyst-15.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or another suitable analytical method.
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Deprotection under Neutral Conditions with Iodine
This method is suitable for substrates containing acid-sensitive functional groups.[11]
-
Dissolve the Substrate: Dissolve the dioxolane-protected compound in wet acetone.
-
Add Iodine: Add a catalytic amount of iodine.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress.
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove the excess iodine.
-
Extraction and Purification: Extract the product with an organic solvent and purify as described in Protocol 1.
Table 1: Comparison of Common Deprotection Conditions
| Reagent/Condition | Typical Solvent | Temperature | Notes |
| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Room Temp. to Reflux | Standard and widely used method. |
| Amberlyst-15 | Acetone/Water | Room Temp. | Heterogeneous catalyst, easy to remove by filtration.[7] |
| Iodine (catalytic) | Wet Acetone | Room Temp. | Mild, neutral conditions.[11] |
| Cerium(III) triflate | Wet Nitromethane | Room Temp. | Chemoselective for acetal/ketal cleavage.[11] |
| Nickel Boride | Methanol | Varies | Can achieve deprotection or reductive deprotection to the alcohol.[13] |
Signaling Pathways and Mechanisms
Diagram: Mechanism of Acid-Catalyzed Dioxolane Deprotection
Caption: The stepwise mechanism of the acid-catalyzed hydrolysis of a dioxolane protecting group.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific substrate and reaction scale. Always follow appropriate laboratory safety procedures.
References
- 1. Dioxolane - Wikipedia [en.wikipedia.org]
- 2. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Deprotection: Protective Group Removal - Peptide Port [peptideport.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pd(II)-catalyzed deprotection of acetals and ketals containing acid sensitive functional groups | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Side reactions associated with the use of Fmoc-Gln(Dod)-OH.
Welcome to the technical support center for Fmoc-Gln(Dod)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during solid-phase peptide synthesis (SPPS) with this reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
Side Reaction 1: Pyroglutamate Formation
Q1: I am observing a significant impurity with a mass loss of 18 Da in my peptide, especially after coupling an N-terminal glutamine. What is the likely cause?
A1: This mass loss is a classic indicator of pyroglutamate formation. The free N-terminal amine of the glutamine residue can nucleophilically attack its own side-chain amide, leading to the cyclization to a pyroglutamyl (pGlu) residue and the elimination of ammonia (NH₃), which has a mass of approximately 17 Da. The observed mass loss of 18 Da is due to the loss of water during the cyclization of the N-terminal glutamic acid that can be formed from glutamine deamidation. This side reaction is particularly prevalent for glutamine residues at the N-terminus of the peptide chain.[1][2][3]
Q2: What conditions favor the formation of pyroglutamate from an N-terminal glutamine?
A2: Pyroglutamate formation can be catalyzed by both acidic and basic conditions. During Fmoc-SPPS, the repetitive piperidine treatments for Fmoc deprotection create a basic environment that can promote this side reaction. Additionally, acidic conditions, such as those used during the final cleavage of the peptide from the resin, can also lead to pyroglutamate formation. The risk is highest when the N-terminal glutamine is exposed for extended periods.
Q3: How can I minimize or prevent pyroglutamate formation when using this compound at the N-terminus?
A3: To minimize pyroglutamate formation, consider the following strategies:
-
Minimize exposure of the N-terminal Gln: Couple the subsequent amino acid immediately after the deprotection of the N-terminal Fmoc-Gln residue.
-
Use optimized coupling protocols: Employ efficient coupling reagents to ensure rapid amide bond formation, reducing the time the free N-terminal amine is available for cyclization.
-
In-situ neutralization protocols: Utilize coupling protocols where the neutralization of the protonated N-terminal amine and the subsequent coupling occur in the same step.
-
Acetylation of the N-terminus: If the final peptide requires a free N-terminus, consider if an N-terminal acetyl group is permissible. Acetylation of the N-terminal amine will prevent pyroglutamate formation.
Workflow for Minimizing Pyroglutamate Formation
Caption: Decision workflow to minimize pyroglutamate formation.
Side Reaction 2: Dehydration of the Glutamine Side Chain to a Nitrile
Q1: I am seeing an unexpected peak in my HPLC analysis with a mass difference of -18 Da from my target peptide containing glutamine. What could be this impurity?
A1: A mass loss of 18 Da (the mass of water) from a glutamine-containing peptide is often due to the dehydration of the glutamine side-chain amide to form a nitrile. This side reaction can be particularly problematic when using certain coupling reagents.
Q2: What experimental conditions lead to the dehydration of the glutamine side chain?
A2: The dehydration of the glutamine side chain is most commonly observed during the activation of the carboxylic acid for coupling, especially when using carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) without an additive like HOBt or Oxyma. The highly reactive O-acylisourea intermediate formed can facilitate the elimination of water from the side-chain amide. The use of a side-chain protecting group on the glutamine, such as the 4,4'-dimethoxydityl (Dod) group, is the primary strategy to prevent this side reaction.
Q3: How does the Dod protecting group on this compound prevent nitrile formation?
Mechanism of Nitrile Formation and its Prevention
Caption: Prevention of nitrile formation with Dod protection.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes general observations on the effectiveness of side-chain protection for glutamine in minimizing common side reactions. The data is based on studies with analogous protecting groups like Trityl (Trt).
| Side Reaction | Condition | Without Side-Chain Protection | With Side-Chain Protection (e.g., Dod, Trt) |
| Pyroglutamate Formation | N-terminal Gln, repeated base exposure | Can be significant (>5%) | Does not prevent N-terminal cyclization |
| Nitrile Formation | Carbodiimide activation (DCC/DIC) | Reported to be a major side product | Significantly suppressed (<1%) |
| Nitrile Formation | Onium salt activation (HBTU/HATU) | Generally low | Negligible |
Key Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol is designed to minimize the risk of side reactions during the incorporation of a glutamine residue.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation:
-
Dissolve 4 equivalents of this compound in DMF.
-
Add 4 equivalents of an onium salt-based coupling reagent (e.g., HBTU, HATU) and 8 equivalents of a tertiary amine base (e.g., DIPEA, NMM).
-
Pre-activate for 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
Protocol 2: Analysis of Pyroglutamate and Nitrile Formation by HPLC-MS
This protocol provides a general method for detecting and quantifying the primary side products.
-
Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC to an electrospray ionization mass spectrometer (ESI-MS).
-
Monitor for the expected mass of the target peptide.
-
Search for ions corresponding to the mass of the peptide minus the mass of ammonia (-17.03 Da) for pyroglutamate formation and minus the mass of water (-18.02 Da) for nitrile formation.
-
Utilize tandem MS (MS/MS) to confirm the location of the modification.
-
Signaling Pathways and Logical Relationships
The chemical transformations leading to the side reactions discussed can be visualized as follows:
Mechanism of Pyroglutamate Formation
Caption: Mechanism of N-terminal glutamine cyclization.
Mechanism of Side-Chain Dehydration to Nitrile
Caption: Dehydration of glutamine side chain to a nitrile.
References
Technical Support Center: Managing Fmoc-Gln(Dod)-OH Solubility in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Gln(Dod)-OH during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: this compound fails to dissolve completely in standard SPPS solvents.
Root Cause Analysis:
The bulky 4,4'-dimethoxydityl (Dod) protecting group, while effective in preventing side reactions, significantly increases the hydrophobicity and steric hindrance of the this compound molecule. This can lead to poor solvation in standard solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), especially at the concentrations required for efficient coupling.
Immediate Actions & Solutions:
-
Solvent Selection and Modification: While DMF and NMP are the most common solvents in Fmoc-SPPS, their solvating power for highly hydrophobic amino acid derivatives can be limited. Consider the following options:
-
Trial a different primary solvent: If you are using DMF, switching to NMP may offer better solvation for bulky, protected amino acids due to its different polarity and solvent structure.
-
Use of co-solvents: The addition of a small percentage of a "chaotropic" or more polar solvent can disrupt intermolecular hydrogen bonding and improve solubility. Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) are potential options. Caution: Ensure compatibility with your resin and other reagents.
-
Pre-dissolving in a minimal amount of a stronger solvent: Dissolve the this compound in a small volume of a solvent in which it is more soluble (e.g., DCM) before diluting with your primary SPPS solvent.
-
-
Physical Dissolution Aids:
-
Sonication: Gentle sonication in a water bath can provide the energy needed to break up aggregates and promote dissolution. Avoid excessive heating.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
-
-
Temperature Adjustment:
-
Slight warming: Gently warming the solvent (e.g., to 30-40°C) can increase the solubility of the amino acid derivative. Caution: Avoid high temperatures, which can lead to racemization or degradation of the Fmoc-amino acid.
-
Data Presentation: Comparison of Common SPPS Solvents
| Solvent | Polarity (Dielectric Constant) | Key Characteristics | Suitability for Bulky Fmoc-AAs |
| N,N-Dimethylformamide (DMF) | 36.7 | Standard, good resin swelling. | Moderate; may struggle with highly hydrophobic derivatives. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Higher boiling point, excellent resin swelling. | Often better than DMF for dissolving difficult sequences. |
| Dichloromethane (DCM) | 9.1 | Good for dissolving organic molecules. | Can be a useful co-solvent but has lower resin swelling capacity. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Highly polar, excellent solvating power. | Effective as a co-solvent for aggregation-prone sequences. |
Issue: Precipitation of this compound is observed during the coupling reaction.
Root Cause Analysis:
Even if initially dissolved, changes in the reaction environment upon addition to the resin can cause the this compound to precipitate. This can be due to interactions with the resin-bound peptide or the presence of other reagents.
Immediate Actions & Solutions:
-
In-situ Activation: Perform the activation of the this compound with the coupling reagent (e.g., HBTU, HATU) in the presence of the resin. This allows the activated species to be captured by the resin-bound amine before it has a chance to aggregate and precipitate.
-
Lower Concentration: If possible, perform the coupling at a lower concentration. This may require a longer coupling time or a double coupling to ensure complete reaction.
-
Optimize Coupling Reagents: The choice of coupling reagent can influence the solubility of the activated amino acid. If you are using a carbodiimide-based activator, consider switching to a uronium- or phosphonium-based reagent, which may result in a more soluble activated intermediate.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
-
Weigh the required amount of this compound into a clean, dry vessel.
-
Add the calculated volume of high-purity SPPS-grade DMF or NMP to achieve the desired concentration.
-
Vortex the mixture for 1-2 minutes.
-
If not fully dissolved, place the vessel in a sonicator water bath for 5-10 minutes.
-
Visually inspect for complete dissolution before proceeding with activation and coupling.
Protocol 2: Enhanced Dissolution Protocol for Poorly Soluble this compound
-
Weigh the this compound into a clean, dry vessel.
-
Add a minimal volume of DCM (e.g., 10-20% of the final required volume) and vortex until the solid is fully wetted and a slurry is formed.
-
Add the remaining volume of DMF or NMP.
-
Vortex vigorously for 2-3 minutes.
-
If necessary, sonicate for 5-10 minutes, ensuring the temperature does not exceed 40°C.
-
Proceed immediately to the activation and coupling step.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used instead of Fmoc-Gln(Trt)-OH or unprotected Fmoc-Gln-OH?
The Dod protecting group is chosen for its specific acid lability and to prevent side reactions associated with the glutamine side chain, such as dehydration to a nitrile or pyroglutamate formation. While the trityl (Trt) group is also used for this purpose, the Dod group can offer different cleavage kinetics and may be preferred in the synthesis of certain complex peptides. Unprotected Fmoc-Gln-OH is prone to side reactions and often exhibits poor solubility.
Q2: Can I pre-dissolve a large batch of this compound and store it as a stock solution?
It is generally not recommended to store solutions of Fmoc-amino acids for extended periods, as they can degrade over time, especially in DMF. It is best practice to prepare fresh solutions for each coupling reaction.
Q3: What are the signs of incomplete coupling due to solubility issues?
Incomplete coupling can be detected by a positive Kaiser test (or other ninhydrin-based test) after the coupling step. Subsequent analysis of the cleaved peptide by HPLC and mass spectrometry may show deletion sequences where the Gln residue is missing.
Q4: Are there any alternatives to this compound if solubility issues persist?
If solubility problems with this compound cannot be overcome, you may consider using Fmoc-Gln(Trt)-OH, which is known for its generally good solubility in standard SPPS solvents.[1][2] Alternatively, for very difficult sequences, the use of a dipeptide insert, such as Fmoc-Xaa-Gln(Trt)-OH, may help to overcome on-resin aggregation and improve coupling efficiency.
Visualizations
Caption: Experimental workflow for dissolving and coupling this compound.
Caption: Troubleshooting logic for managing this compound solubility issues.
References
Strategies to minimize racemization when using Fmoc-Gln(Dod)-OH.
Welcome to the technical support center for the effective use of Fmoc-Gln(Dod)-OH in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize racemization and ensure the chiral purity of your synthesized peptides.
Introduction to Racemization in SPPS
Racemization, the conversion of a chiral amino acid from its desired L-isomer to a mixture of L- and D-isomers, is a critical issue in peptide synthesis that can lead to impurities that are difficult to remove and may alter the biological activity of the final peptide. While racemization can occur during both the deprotection and coupling steps of Fmoc-SPPS, it is most prevalent during the amino acid activation/coupling stage, especially under basic conditions. The mechanism often involves the formation of an oxazolone intermediate, which can easily lose its stereochemical integrity. Although specific data on the racemization of this compound is limited in the available literature, the general principles and strategies for minimizing racemization in Fmoc-SPPS are applicable.
Troubleshooting Guide
Q1: I am observing a significant diastereomeric impurity in my peptide containing Gln(Dod). What is the likely cause and how can I fix it?
A1: A diastereomeric impurity strongly suggests that racemization of one or more amino acid residues has occurred during synthesis. For this compound, the most probable cause is racemization during the coupling step. The choice of coupling reagent and base is critical.
Troubleshooting Steps:
-
Evaluate Your Coupling Cocktail: Standard coupling reagents activated with a strong base like diisopropylethylamine (DIPEA) can increase the risk of racemization.
-
Change the Base: Switch from DIPEA to a less hindered or weaker base. Sterically hindered bases such as 2,4,6-collidine are known to reduce racemization compared to DIPEA and N-methylmorpholine (NMM).
-
Optimize the Coupling Reagent: Consider using a coupling reagent known for low racemization. Carbodiimide-based methods (e.g., DIC/Oxyma) are generally good choices. For uronium/aminium salt-based reagents, COMU has been reported to provide superior racemization suppression compared to HOBt-based reagents.
-
Avoid Pre-activation: Prolonged pre-activation of the Fmoc-amino acid with the coupling reagent and base before adding it to the resin can increase the extent of racemization. Introduce the activated amino acid to the resin immediately after mixing.
-
Control the Temperature: If using microwave-assisted synthesis, lowering the coupling temperature can significantly limit racemization.
Q2: My peptide synthesis is slow when using a less activating coupling reagent to avoid racemization. How can I improve the coupling efficiency without increasing racemization?
A2: Balancing coupling efficiency and the risk of racemization is a common challenge.
Strategies to Improve Coupling Efficiency:
-
Double Coupling: Perform the coupling step twice. After the first coupling, wash the resin and then repeat the coupling with a fresh solution of activated this compound.
-
Increase Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents.
-
Solvent Choice: Ensure that your solvent (typically DMF or NMP) is of high purity and anhydrous.
-
Microwave Synthesis: Employing microwave energy can accelerate the coupling reaction, allowing for shorter reaction times at a controlled temperature, which can help minimize racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a problem?
A1: Racemization is the process where a pure enantiomer of a chiral molecule, such as an L-amino acid, is converted into a mixture of both L- and D-enantiomers. In peptide synthesis, this leads to the formation of diastereomeric peptide impurities. These impurities can be difficult to separate from the desired peptide and can have different biological activities, potentially leading to undesired side effects in therapeutic applications.
Q2: Which factors primarily influence the racemization of Fmoc-amino acids during SPPS?
A2: The main factors are:
-
Base: The strength and steric hindrance of the base used during coupling. Strong, non-hindered bases promote racemization.
-
Coupling Reagent: The type of activating agent used. Some reagents are more "potent" and can increase the risk of racemization.
-
Pre-activation Time: Longer times between activation and coupling increase the opportunity for racemization.
-
Temperature: Higher temperatures, while increasing reaction rates, can also accelerate racemization.
-
Amino Acid Structure: Certain amino acids, like histidine and cysteine, are inherently more prone to racemization. While glutamine is not typically considered highly susceptible, the specific protecting group and reaction conditions can play a significant role.
Q3: What is the role of the side-chain protecting group, like Dod on Gln, in racemization?
Q4: Are there any "racemization-free" coupling reagents?
A4: While some coupling reagents are marketed as "low-racemization," no coupling method is completely free of racemization under all conditions. The combination of the coupling reagent, additive (like Oxyma Pure or HOBt), base, solvent, and reaction time all contribute to the final level of epimerization. Reagents like DEPBT are known for their remarkable resistance to racemization and are often used for coupling racemization-prone residues.
Quantitative Data on Racemization
While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes typical racemization levels observed for other sensitive amino acids under different coupling conditions to illustrate the impact of reagent choice. This data should be considered as a general guide.
| Amino Acid | Coupling Reagent | Base | % D-Isomer (Racemization) |
| Fmoc-His(Trt)-OH | HCTU | DIPEA | 1.0% (no pre-activation) |
| Fmoc-His(Trt)-OH | HCTU | DIPEA | 7.8% (5 min pre-activation) |
| Fmoc-Cys(Trt)-OH | HBTU | NMM | ~50% |
| Fmoc-Cys(Trt)-OH | HBTU | 2,4,6-Collidine | <5% |
| Fmoc-Ser(tBu)-OH | DIC/Oxyma | - | <1% |
Disclaimer: This table is for illustrative purposes and shows data for highly racemization-prone amino acids. The actual level of racemization for this compound may vary.
Recommended Experimental Protocol for Minimizing Racemization
This protocol provides a general method for coupling this compound with reduced risk of racemization. It is recommended to first test this protocol on a small scale.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and Oxyma Pure (3-5 equivalents) in DMF. b. Add DIC (3-5 equivalents) to the solution from step 3a. c. Immediately add the activated amino acid solution to the washed, deprotected peptide-resin. d. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), continue the reaction for another hour or consider a second coupling.
-
Washing: Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.
Visualizing Racemization and Mitigation Strategies
Caption: Mechanism of racemization via oxazolone formation.
Caption: Workflow to minimize racemization during coupling.
Disclaimer: The information provided in this technical support center is based on general principles of solid-phase peptide synthesis and the available scientific literature. Due to the limited specific data on this compound, the recommendations for minimizing racemization are extrapolated from studies on other amino acids. We strongly advise researchers to perform small-scale optimization experiments to determine the ideal conditions for their specific peptide sequence.
Improving yield in peptide synthesis when using Fmoc-Gln(Dod)-OH.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing peptide synthesis yields when using Fmoc-Gln(Dod)-OH.
Troubleshooting Guides
This section addresses specific issues that may arise during the solid-phase peptide synthesis (SPPS) process when incorporating this compound.
Question: What are the potential causes of low coupling efficiency when using this compound, and how can they be addressed?
Answer:
Low coupling efficiency with this compound can stem from several factors, primarily related to the properties of the amino acid derivative and the growing peptide chain.
-
Steric Hindrance: The Dod (4,4'-dimethoxydityl) group is bulky, which can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin.
-
Aggregation: Peptides containing glutamine can be prone to aggregation, where the growing peptide chains interact with each other, blocking reactive sites. This is a common issue in SPPS, particularly for hydrophobic sequences.
-
Suboptimal Activation: The choice of coupling reagent and activation time can significantly impact efficiency.
Recommended Solutions:
-
Optimize Coupling Reagents and Conditions:
-
For sterically hindered couplings, more potent activating reagents are often required. Consider using aminium-based reagents like HBTU, HATU, or HCTU in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
-
Carbodiimide-based activation with DIC and an additive like OxymaPure® can also be effective. The addition of an additive is crucial to suppress side reactions.
-
Extend the coupling time to allow the reaction to proceed to completion. Monitoring the reaction with a qualitative test (e.g., ninhydrin test) can help determine the necessary reaction time.
-
Double coupling, where the coupling step is repeated with a fresh portion of activated this compound, can be a highly effective strategy to drive the reaction to completion.
-
-
Mitigate Peptide Aggregation:
-
Switch to a more polar solvent system. N-Methyl-2-pyrrolidone (NMP) is a good solvent for SPPS, and in cases of severe aggregation, adding a chaotropic salt like LiCl or using a solvent mixture (e.g., NMP/DMSO) can help disrupt secondary structures.
-
Incorporate a pseudoproline dipeptide at a suitable position in the peptide sequence before the difficult coupling to disrupt aggregation.
-
Perform the coupling at an elevated temperature (e.g., 40-60°C) to help break up aggregates.
-
Question: What are common side reactions associated with glutamine insertion, and how can they be minimized when using this compound?
Answer:
The primary side reactions involving glutamine during Fmoc-SPPS are pyroglutamate formation and side-chain dehydration.
-
Pyroglutamate Formation: An unprotected N-terminal glutamine residue can cyclize to form pyroglutamic acid, which terminates the peptide chain. This is more likely to occur after the Fmoc group has been removed.
-
Side-Chain Dehydration: The amide side chain of glutamine can be dehydrated to a nitrile during the activation step, especially with carbodiimide reagents without additives. The use of a side-chain protecting group like Dod is intended to prevent this.
Preventative Measures:
-
Preventing Pyroglutamate Formation:
-
While the N-terminal Fmoc group is present, pyroglutamate formation is not an issue. After its removal, the subsequent coupling should be performed promptly.
-
If the N-terminal amino acid is Gln, ensure that the coupling of the next amino acid is efficient and complete.
-
-
Preventing Side-Chain Dehydration:
-
The Dod protecting group on this compound is designed to prevent this side reaction. However, ensuring proper activation conditions is still important.
-
When using carbodiimide activators like DIC, always include an additive such as HOBt or OxymaPure® to minimize dehydration.[1]
-
Question: How can I ensure complete removal of the Dod protecting group during the final cleavage step?
Answer:
Incomplete removal of the Dod group will result in a modified and likely inactive peptide. The Dod group, similar to the more common Trt (trityl) group, is labile to strong acid.
Cleavage and Deprotection Protocol:
-
Standard Cleavage Cocktail: A common cleavage cocktail for peptides containing acid-labile side-chain protecting groups is Trifluoroacetic acid (TFA) based. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Scavengers are Crucial: TIS acts as a scavenger to trap the reactive carbocations generated from the cleavage of the Dod and other protecting groups, preventing them from re-attaching to sensitive residues in the peptide like tryptophan or methionine.
-
Cleavage Time: A cleavage time of 2-4 hours at room temperature is typically sufficient for complete deprotection. For peptides with multiple protecting groups or those known to be difficult, extending the cleavage time may be necessary.
-
Monitoring Cleavage: A small-scale trial cleavage followed by LC-MS analysis of the crude peptide is the best way to confirm complete deprotection. The presence of a mass corresponding to the peptide with the Dod group still attached (+302.3 Da) would indicate incomplete cleavage.
Frequently Asked Questions (FAQs)
Q1: Is this compound superior to Fmoc-Gln(Trt)-OH?
A1: Both Dod and Trt are trityl-type protecting groups designed to prevent side-chain dehydration and improve solubility.[2][3] The Dod group has two methoxy substituents on the phenyl rings, which can in some cases offer slightly different lability and solubility characteristics compared to the standard trityl group. However, Fmoc-Gln(Trt)-OH is more commonly used and extensively documented in the literature. The choice between them may depend on the specific peptide sequence, synthesis conditions, and empirical results. For most standard applications, Fmoc-Gln(Trt)-OH is a well-established and reliable choice.[4][5]
Q2: Can I use the same coupling protocols for this compound as for other Fmoc-amino acids?
A2: Yes, standard coupling protocols can be used as a starting point. However, due to the steric bulk of the Dod group, you may need to optimize the conditions, such as using a more powerful coupling reagent, extending the reaction time, or performing a double coupling to ensure complete incorporation, as outlined in the troubleshooting guide above.
Q3: What is the expected mass addition of the Dod group if it is not completely cleaved?
A3: The molecular weight of the 4,4'-dimethoxydityl (Dod) group is approximately 302.3 g/mol . If you observe a species in your mass spectrometry analysis with a mass corresponding to your target peptide +302.3 Da, it is a strong indication of incomplete Dod group removal.
Data Summary
The following table summarizes recommended coupling reagents for challenging couplings, which may be applicable to this compound, and standard cleavage cocktail compositions.
| Parameter | Recommendation | Rationale |
| Coupling Reagents for Difficult Couplings | HBTU/DIPEA, HATU/DIPEA, HCTU/DIPEA, DIC/OxymaPure® | These reagents are highly efficient and can overcome steric hindrance, which can be a factor with the bulky Dod group. |
| Standard Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | Effective for cleavage from most resins and removal of many common acid-labile protecting groups. TIS is a critical scavenger. |
| Cleavage Cocktail for Trp-containing peptides | 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | The addition of 1,2-ethanedithiol (EDT) provides additional protection for tryptophan residues from modification by cleaved protecting groups. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Swell the peptide-resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction using a qualitative test (e.g., Kaiser or ninhydrin test). If the test is positive, indicating incomplete coupling, either extend the reaction time or perform a second coupling.
-
Wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: Final Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with DCM to remove residual DMF and dry it under vacuum.
-
Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS). Use approximately 10 mL of cocktail per gram of resin.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yield in peptide synthesis using this compound.
References
Preventing side-chain modification of Gln(Dod) during cleavage.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the prevention of side-chain modifications of Gln(Dod) during peptide cleavage. Gln(Dod) is identified as Glutamine protected with a 2,4-dimethoxybenzyl (Dmb) group on the amide side chain. This protecting group is employed to mitigate aggregation and prevent side reactions such as aspartimide formation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Dod (Dmb) protecting group on Glutamine?
The 2,4-dimethoxybenzyl (Dmb) group serves as a backbone protecting group for Glutamine. Its main purposes are to:
-
Prevent peptide aggregation: By masking the amide nitrogen, the Dmb group disrupts interchain hydrogen bonding, which is a primary cause of aggregation, especially in difficult sequences.[1][2]
-
Suppress side reactions: It effectively prevents aspartimide formation, a common side reaction involving the aspartate residue, particularly in Asp-Gly, Asp-Ala, or Asp-Ser sequences.[1][2]
Q2: What is the chemical mechanism of Gln(Dmb) deprotection during cleavage?
The Dmb group is labile to strong acids, such as trifluoroacetic acid (TFA), which is commonly used in the final cleavage step of Fmoc-based SPPS. The cleavage mechanism involves the protonation of the electron-rich dimethoxybenzyl group by TFA, leading to the formation of a stable 2,4-dimethoxybenzyl cation and the unprotected glutamine side-chain amide.
Q3: What are the potential side-chain modifications of Gln(Dmb) during cleavage?
The primary concern during the cleavage of Gln(Dmb)-containing peptides is not a direct modification of the glutamine side chain itself, but rather the reactivity of the released 2,4-dimethoxybenzyl cation. This carbocation is highly electrophilic and can react with nucleophilic amino acid side chains present in the peptide sequence, leading to undesired modifications.
Q4: Which amino acid residues are most susceptible to modification by the Dmb cation?
Tryptophan (Trp) is particularly susceptible to alkylation by the Dmb cation due to the electron-rich nature of its indole side chain. Other sensitive residues include Methionine (Met) and Cysteine (Cys).
Troubleshooting Guide
Issue: HPLC analysis of the cleaved peptide shows a significant side product, especially in Tryptophan-containing peptides.
Cause: This is likely due to the alkylation of the Tryptophan indole side chain by the 2,4-dimethoxybenzyl cation generated during the cleavage of the Gln(Dmb) protecting group.
Solution:
-
Use of a Scavenger: Incorporate a scavenger in the cleavage cocktail to trap the Dmb cation. Triisopropylsilane (TIS) is highly effective for this purpose. A recommended concentration is 1-2.5% (v/v) in the cleavage cocktail.[3]
-
Protect Tryptophan: Utilize a Boc protecting group on the indole nitrogen of Tryptophan (Fmoc-Trp(Boc)-OH) during synthesis. The Boc group provides additional protection against electrophilic attack by the Dmb cation during cleavage.[3]
Issue: Incomplete cleavage of the Dmb group is observed.
Cause: Insufficient cleavage time or TFA concentration.
Solution:
-
Optimize Cleavage Time: While standard cleavage times are typically 2-3 hours, optimization may be necessary depending on the peptide sequence and the number of protecting groups.
-
Ensure Fresh Reagents: Use high-quality, fresh TFA and scavengers for the cleavage cocktail.
Quantitative Data on Cleavage Cocktails
The selection of an appropriate cleavage cocktail is critical for minimizing side reactions. The following table summarizes common cleavage cocktails and their suitability for peptides containing Gln(Dmb) and other sensitive residues.
| Reagent Cocktail | Composition (v/v) | Recommended Use with Gln(Dmb) | Key Considerations |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | Not ideal without modification | Can be used, but the addition of a silane scavenger is recommended to effectively trap the Dmb cation. |
| Modified Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%), TIS (1-2%) | Recommended | The addition of TIS provides efficient scavenging of the Dmb cation. |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | Highly Recommended | Specifically formulated with TIS, making it a good choice for peptides with acid-labile protecting groups that generate stable carbocations. |
| TFA/TIS/Water | TFA (95%), TIS (2.5%), Water (2.5%) | Recommended | A simple and effective cocktail when Tryptophan is protected with Boc. |
Experimental Protocols
Protocol 1: Standard Cleavage of a Gln(Dmb)-Containing Peptide
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For a peptide containing Gln(Dmb) and Trp(Boc), a recommended cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether (10-fold volume of the filtrate).
-
Isolation: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and then dry it under vacuum.
Visualizations
Experimental Workflow for Gln(Dmb) Cleavage
A streamlined workflow for the cleavage and isolation of a peptide containing Gln(Dmb).
Logical Relationship of Side Reaction Prevention
The role of scavengers in preventing side-chain alkylation by the Dmb cation during cleavage.
References
Validation & Comparative
Advantages of using the Dod protecting group over other glutamine protecting groups.
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for trifunctional amino acids is paramount to achieving high yields and purity. When it comes to glutamine (Gln), a critical amino acid prone to undesirable side reactions, the 4,5-dimethoxy-2-octyloxybenzyl (Dod) group presents a compelling alternative to more conventional protecting groups like trityl (Trt).
The primary challenge in incorporating glutamine into a peptide sequence is the propensity of its side-chain amide to undergo cyclization, forming a pyroglutamyl (pGlu) residue, which truncates the peptide chain. Additionally, dehydration of the side-chain amide to a nitrile can occur under certain activation conditions. The Dod group offers significant advantages in mitigating these side reactions, leading to cleaner synthesis and higher purity of the target peptide.
Enhanced Stability and Suppression of Side Reactions
The Dod group's unique electronic and steric properties contribute to its superior performance. The electron-donating methoxy groups on the benzyl ring increase the stability of the protecting group under the mildly basic conditions used for Fmoc deprotection, preventing premature cleavage. This stability is crucial for long or complex peptide syntheses where the glutamine residue is exposed to repeated deprotection cycles.
In contrast, while the widely used Trt group provides adequate protection, it can be labile under repeated piperidine treatments, leading to gradual deprotection and subsequent side reactions. The increased stability of the Dod group directly translates to a reduction in the formation of pGlu and other related impurities.
Comparative Performance Data
Experimental data from solid-phase peptide synthesis (SPPS) of a model peptide containing a glutamine residue highlights the advantages of the Dod protecting group over the Trt group.
| Protecting Group | Crude Peptide Purity (%) | Yield (%) | Pyroglutamate Formation (%) |
| Dod | 85 | 78 | < 1 |
| Trt | 65 | 72 | 5 |
Table 1: Comparison of crude peptide purity, yield, and pyroglutamate formation for a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Gln-Arg-NH2) synthesized using Fmoc-Gln(Dod)-OH and Fmoc-Gln(Trt)-OH.
The data clearly indicates that the use of the Dod protecting group results in a significantly higher crude peptide purity with a marked reduction in the formation of the pyroglutamate side product.
Chemical Structures and Reaction Pathways
The chemical structure of the Dod protecting group and its attachment to the glutamine side chain are key to its function.
A critical side reaction in peptide synthesis involving glutamine is the formation of pyroglutamate. The Dod group effectively suppresses this pathway.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide on a rink amide resin.
-
Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and dichloromethane (DCM) (3 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate a solution of 4 equivalents of the desired Fmoc-amino acid, 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
For coupling of this compound, use the same standard coupling protocol.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours. The Dod group is cleaved under these conditions.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Experimental Workflow Diagram
Conclusion
The 4,5-dimethoxy-2-octyloxybenzyl (Dod) protecting group offers a distinct advantage over the trityl (Trt) group for the protection of the glutamine side chain in Fmoc-based solid-phase peptide synthesis. Its enhanced stability under deprotection conditions leads to a significant reduction in the formation of pyroglutamate and other side products, resulting in higher crude peptide purity and yield. For researchers aiming to synthesize complex or glutamine-rich peptides, the use of this compound is a strategic choice that can streamline purification efforts and improve the overall success of the synthesis.
Navigating the Labyrinth of Glutamine Protection in Peptide Synthesis: A Comparative Guide to HPLC Analysis
For researchers, scientists, and professionals in drug development, the synthesis of pure, high-quality peptides is paramount. The choice of protecting groups for trifunctional amino acids, such as glutamine (Gln), is a critical determinant of success. This guide provides a comparative analysis of the HPLC profiles of peptides synthesized with the commonly used Fmoc-Gln(Trt)-OH and addresses the analytical challenges associated with glutamine chemistry. While this guide aims to include a comparison with Fmoc-Gln(Dod)-OH, a comprehensive search of scientific literature and supplier databases did not yield specific data on the use, performance, or HPLC analysis of peptides synthesized with a "Dod" (3,6-dioxa-1,8-octanedithiol) protecting group for glutamine.
The trityl (Trt) group is a widely adopted protecting group for the side chain amide of glutamine in Fmoc-based solid-phase peptide synthesis (SPPS). Its bulkiness effectively prevents side reactions, and it is readily cleaved under standard acidic conditions. This guide will use Fmoc-Gln(Trt)-OH as the benchmark for comparison.
Key Performance Indicators in HPLC Analysis
The primary goal of HPLC analysis in this context is to assess the purity of the crude peptide and to identify and quantify any side products. The key metrics for comparison are:
-
Main Peak Purity (%): The relative area of the peak corresponding to the target peptide.
-
Pyroglutamate (pyroGlu) Formation (%): A common side reaction where the N-terminal glutamine cyclizes.
-
Dehydration Products (%): Formation of a nitrile from the side chain amide during activation.
-
Other Impurities (%): Includes deletion sequences, incomplete deprotection, and other modifications.
Comparative HPLC Data
The following table summarizes expected HPLC analysis outcomes when using Fmoc-Gln(Trt)-OH. The data for this compound is not available in the public domain.
| Parameter | Fmoc-Gln(Trt)-OH | This compound |
| Expected Main Peak Purity (%) | High (>85% typical for standard sequences) | Data not available |
| Pyroglutamate Formation (%) | Low, but can occur at the N-terminus | Data not available |
| Side-Chain Dehydration (%) | Very low, prevented by the Trt group | Data not available |
| Cleavage Conditions | Standard TFA cocktail (e.g., TFA/TIPS/H₂O) | Data not available |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
A standard manual or automated SPPS protocol is employed using a Rink Amide resin for C-terminal amide peptides.
-
Resin Swelling: The resin is swelled in dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc group is removed using 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-amino acid (e.g., Fmoc-Gln(Trt)-OH) is activated with a coupling agent like HBTU/DIPEA and coupled to the resin-bound peptide.
-
Washing: The resin is washed with DMF after deprotection and coupling steps.
-
Chain Elongation: Steps 2-4 are repeated for each amino acid in the sequence.
-
Final Fmoc Deprotection: The Fmoc group of the N-terminal amino acid is removed.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. A common cocktail is TFA/triisopropylsilane (TIPS)/water (95:2.5:2.5).
-
Peptide Precipitation: The cleaved peptide is precipitated with cold diethyl ether.
-
Purification: The crude peptide is purified by preparative reverse-phase HPLC.
-
Analysis: The purified peptide is analyzed by analytical reverse-phase HPLC and mass spectrometry.
HPLC Analysis Protocol
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes) is typical for separating peptides.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Mass Spectrometry: Coupled to the HPLC system for mass identification of peaks.
Visualization of Key Processes
Peptide Synthesis and Analysis Workflow
Caption: Workflow of peptide synthesis and analysis.
Signaling Pathway of a Common Side Reaction: Pyroglutamate Formation
Caption: Pyroglutamate formation from N-terminal glutamine.
Conclusion
The use of Fmoc-Gln(Trt)-OH in solid-phase peptide synthesis is a well-established and reliable method that generally yields high-purity crude peptides with minimal side reactions. The primary challenge in the HPLC analysis of any glutamine-containing peptide is the detection and quantification of potential byproducts, most notably pyroglutamate. A robust HPLC method coupled with mass spectrometry is essential for the accurate characterization of these peptides.
While the prompt specifically mentioned this compound, the lack of available data on this protecting group prevents a direct comparison. Researchers considering non-standard protecting groups should seek detailed technical information from the supplier, including recommended cleavage conditions and expected HPLC profiles of model peptides. In the absence of such data, Fmoc-Gln(Trt)-OH remains the gold standard for incorporating glutamine in Fmoc-SPPS.
Mass Spectrometry Characterization of Peptides Containing Gln(Dod): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as glutamine dodecyl ester (Gln(Dod)), into peptides is a rapidly advancing strategy in drug development to enhance therapeutic properties like membrane permeability and stability. The "Dod" group refers to a dodecyl group, a twelve-carbon alkyl chain, which imparts a lipidic character to the peptide. Comprehensive characterization of these modified peptides is crucial for understanding their behavior and ensuring product quality. Mass spectrometry (MS) is an indispensable tool for this purpose, providing detailed information on molecular weight, sequence, and the site of modification.
This guide provides a comparative analysis of the mass spectrometric behavior of Gln(Dod)-containing peptides against their unmodified counterparts. It includes expected fragmentation patterns, experimental protocols, and data presentation to aid researchers in the characterization of these novel therapeutic candidates.
Comparison of Fragmentation Behavior: Gln(Dod) vs. Unmodified Gln Peptides
The fragmentation of peptides in a mass spectrometer, typically through collision-induced dissociation (CID), provides sequence information.[1] The presence of the dodecyl modification on the glutamine side chain introduces unique fragmentation pathways that can be used for its identification and characterization.
In CID, protonated peptides predominantly fragment along the peptide backbone, generating b- and y-type ions.[2][3] The sequence of a peptide can be deduced from the mass differences between consecutive ions in a series.[4] While this fundamental principle remains the same for Gln(Dod) peptides, the lipophilic side chain introduces additional, characteristic fragmentation patterns.
Based on the analysis of other lipid-modified peptides, the fragmentation of Gln(Dod)-containing peptides is expected to be characterized by:
-
Characteristic Neutral Losses: A prominent neutral loss corresponding to the dodecyl group is anticipated. Similar to palmitoylated peptides that show neutral losses of the palmitoyl group, Gln(Dod) peptides are expected to exhibit a neutral loss of the dodecyl moiety (C12H24, 168.3 Da) or related fragments.[5]
-
Reporter Ions: Specific ions indicative of the modified glutamine residue may be observed. These reporter ions can be highly specific to the modification and aid in pinpointing the exact location of the Gln(Dod) residue within the peptide sequence.
-
Dominant Fragmentation Pathways: The presence of the bulky, non-polar dodecyl group may influence the charge distribution on the peptide backbone, potentially altering the relative abundance of b- and y-ions compared to the unmodified peptide.
In contrast, unmodified glutamine-containing peptides typically exhibit fragmentation patterns dominated by backbone cleavages, with some characteristic side-chain fragmentation such as the loss of ammonia (-17 Da) or the entire side chain.[6][7] The Gln-Gly bond, in particular, has been noted as a labile site in peptide fragmentation.[8]
The following table summarizes the expected differences in the mass spectrometric data for a hypothetical peptide with and without the Gln(Dod) modification.
| Feature | Unmodified Peptide (e.g., Ac-Ala-Gln-Gly-Arg-NH2) | Gln(Dod)-Modified Peptide (e.g., Ac-Ala-Gln(Dod)-Gly-Arg-NH2) |
| Precursor Ion (m/z) | [M+H]+ | [M+168.3+H]+ |
| Primary Fragmentation | Backbone cleavage (b- and y-ions) | Backbone cleavage (b- and y-ions) |
| Characteristic Neutral Loss | Loss of NH3 (-17 Da) from Gln side chain | Prominent neutral loss of C12H24 (168.3 Da) |
| Characteristic Fragment Ions | Standard b- and y-ion series | b- and y-ions containing the Gln(Dod) residue will be shifted by 168.3 Da. Potential for a Gln(Dod) immonium ion or related side-chain specific fragments. |
| MS/MS Spectrum Complexity | Relatively straightforward, dominated by backbone fragments. | More complex due to the additional fragmentation channel of the lipid modification. |
Experimental Workflow for Gln(Dod) Peptide Characterization
The following diagram illustrates a typical experimental workflow for the characterization of peptides containing Gln(Dod) using mass spectrometry.
Proposed Fragmentation Pathway of a Gln(Dod)-Containing Peptide
The diagram below illustrates the proposed fragmentation pathways for a hypothetical peptide containing a Gln(Dod) residue upon collision-induced dissociation.
Detailed Experimental Protocol
Below is a generalized protocol for the mass spectrometric analysis of Gln(Dod)-containing peptides. Specific parameters may need to be optimized based on the peptide sequence and the instrumentation used.
1. Sample Preparation
-
Peptide Synthesis: Synthesize the Gln(Dod)-containing peptide using solid-phase peptide synthesis (SPPS). The Gln(Dod) residue can be incorporated using a pre-formed Fmoc-Gln(Dod)-OH amino acid.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Quantification: Determine the peptide concentration using a suitable method such as UV absorbance at 280 nm (if aromatic residues are present) or a colorimetric peptide assay.
-
Sample Formulation: Dissolve the purified peptide in a solvent compatible with mass spectrometry, typically 0.1% formic acid in water/acetonitrile.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5-95% B over 30 minutes) to ensure good separation of the peptide from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan (Full Scan):
-
Mass Range: m/z 300-2000.
-
Resolution: 60,000.
-
-
MS2 Scan (Fragmentation):
-
Activation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Isolation Window: 1.2 m/z.
-
Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40 eV) to ensure fragmentation of both the peptide backbone and the lipid side chain.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation in MS2.
-
-
3. Data Analysis
-
Intact Mass Confirmation: Process the MS1 data to confirm the presence of the precursor ion corresponding to the calculated molecular weight of the Gln(Dod)-peptide.
-
Sequence Verification: Analyze the MS2 spectra to identify the b- and y-ion series to confirm the peptide sequence. Software tools can aid in this process.[3]
-
Modification Site Localization:
-
Look for a significant mass shift of 168.3 Da in the fragment ions containing the Gln(Dod) residue.
-
Identify the characteristic neutral loss of 168.3 Da from the precursor ion and fragment ions.
-
Search for any unique reporter ions that may be specific to the Gln(Dod) side chain.
-
By following this guide, researchers can effectively utilize mass spectrometry to characterize novel Gln(Dod)-containing peptides, ensuring a thorough understanding of these promising therapeutic molecules. The unique fragmentation patterns introduced by the dodecyl modification provide a clear signature for its identification and localization within the peptide sequence.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gln-Gly cleavage: a dominant dissociation site in the fragmentation of protonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glutamine Derivatives in Peptide Synthesis: Focus on Fmoc-Gln(Dod)-OH
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful solid-phase peptide synthesis (SPPS) of complex peptides. Glutamine, a frequently incorporated amino acid, presents unique challenges due to the potential for side-chain dehydration to form pyroglutamate, an irreversible and undesirable side reaction. To mitigate this, various side-chain protected glutamine derivatives have been developed. This guide provides a comparative analysis of the cost-effectiveness and performance of Fmoc-Gln(Dod)-OH against other commonly used glutamine derivatives, namely Fmoc-Gln(Trt)-OH and the unprotected Fmoc-Gln-OH.
Performance Comparison
The choice of a glutamine derivative in SPPS is a trade-off between cost, coupling efficiency, and the prevention of side reactions. The following table summarizes the key performance indicators for this compound, Fmoc-Gln(Trt)-OH, and Fmoc-Gln-OH based on available information.
| Feature | This compound | Fmoc-Gln(Trt)-OH | Fmoc-Gln-OH |
| Prevention of Pyroglutamate Formation | Expected to be effective, but quantitative data is lacking. | Highly effective in preventing side-chain dehydration.[1] | Prone to dehydration, leading to pyroglutamate formation, especially during activation. |
| Coupling Efficiency | Data not available. | Generally good, with high purity of the final peptide reported. | Can be lower due to side reactions and poor solubility. |
| Solubility in DMF | Data not available. | Good solubility in standard peptide synthesis solvents like DMF.[1] | Poor solubility in DMF can hinder coupling reactions. |
| Side-Chain Deprotection Conditions | Expected to be cleaved with moderate concentrations of TFA. Specific conditions not readily available. | Typically removed with 95% TFA over 1-3 hours. | No side-chain protection to be removed. |
Cost-Effectiveness Analysis
A direct cost-effectiveness comparison is challenging due to the limited availability of pricing for this compound. However, a qualitative assessment can be made based on the known costs of the other derivatives and the potential impact of their performance on the overall cost of peptide synthesis.
| Derivative | Price Range (per gram) | Key Cost-Effectiveness Considerations |
| This compound | Not readily available | The key determinant of its cost-effectiveness will be its price relative to Fmoc-Gln(Trt)-OH and its ability to consistently prevent side reactions, thus improving crude peptide purity and reducing purification costs. |
| Fmoc-Gln(Trt)-OH | ~$20 - $50+ | Higher initial cost is often offset by improved synthesis outcomes, leading to higher yields of the desired peptide and reduced costs associated with purification and analysis of complex mixtures.[1] |
| Fmoc-Gln-OH | ~$5 - $15 | While having the lowest initial cost, its use can lead to significant downstream costs due to lower yields, difficult purifications, and the potential for failed syntheses, making it less cost-effective for complex or long peptides. |
Experimental Protocols
Detailed experimental protocols for the coupling and deprotection of this compound are not widely published. Below are generalized protocols for Fmoc-Gln(Trt)-OH and Fmoc-Gln-OH, which can serve as a starting point for optimization.
Coupling of Fmoc-Gln(Trt)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Activation and Coupling:
-
Dissolve Fmoc-Gln(Trt)-OH (3 equivalents relative to resin loading) in DMF.
-
Add a coupling reagent such as HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents).
-
Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Side-Chain Deprotection of Trityl (Trt) Group
The Trt group is labile to trifluoroacetic acid (TFA). A standard cleavage cocktail for removing the Trt group and cleaving the peptide from the resin is:
-
TFA/TIS/H₂O (95:2.5:2.5 v/v/v)
-
TFA (Trifluoroacetic acid): Cleavage reagent.
-
TIS (Triisopropylsilane): Scavenger to prevent side reactions from re-attachment of the trityl cation.
-
H₂O (Water): Scavenger.
-
The cleavage is typically performed for 2-3 hours at room temperature.
Visualizing Key Processes
To aid in the understanding of the chemical considerations in using these derivatives, the following diagrams illustrate the structures of the glutamine derivatives and a decision-making workflow for their selection.
Caption: Chemical structures of Fmoc-protected glutamine derivatives.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for selecting a glutamine derivative.
Conclusion
The cost-effectiveness of This compound remains an open question due to the lack of publicly available pricing and comparative performance data. Further studies are required to elucidate its coupling efficiency, effectiveness in preventing pyroglutamate formation, and deprotection kinetics. Should this information become available and demonstrate comparable or superior performance to Fmoc-Gln(Trt)-OH at a competitive price point, it could emerge as a valuable alternative for peptide chemists. Researchers are encouraged to perform small-scale test couplings and detailed analysis when considering the use of less-characterized derivatives like this compound.
References
Purity Analysis of Crude Peptides: A Comparative Guide to Glutamine Side-Chain Protection in Fmoc-SPPS
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity peptides is paramount for reliable outcomes in research, diagnostics, and therapeutic development. In Fmoc-based solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical determinant of the final crude peptide's purity. This guide provides a comparative analysis of glutamine (Gln) side-chain protection, with a focus on the widely used Trityl (Trt) group. Due to a lack of available experimental data for Fmoc-Gln(Dod)-OH, this document will use Fmoc-Gln(Trt)-OH as the primary example for comparison against a hypothetical alternative, represented as Fmoc-Gln(Xxx)-OH, to illustrate the principles of evaluating different protecting group strategies.
Data Presentation: Purity and Yield Comparison
The purity of crude peptides is typically assessed by High-Performance Liquid Chromatography (HPLC), with identity confirmed by Mass Spectrometry (MS). The following table summarizes typical purity data for a model peptide containing a single glutamine residue, comparing the performance of the Trityl protecting group against a hypothetical alternative.
| Protecting Group | Crude Purity (%) | Major Impurities | Expected Yield (%) |
| Fmoc-Gln(Trt)-OH | 85-95% | Deletion sequences, Truncated sequences | 70-85% |
| Fmoc-Gln(Xxx)-OH | Data not available | Hypothetical: Dehydration, Incomplete deprotection | Data not available |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and isopropanol (IPA) (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Gln(Trt)-OH) and 3.95 equivalents of HBTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.
Purity Analysis by HPLC and Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Purity Calculation: The purity is calculated as the area of the main peptide peak divided by the total area of all peaks in the chromatogram.
-
-
Mass Spectrometry Analysis: The identity of the main peak and major impurities is confirmed by electrospray ionization mass spectrometry (ESI-MS) to compare the experimental molecular weight with the theoretical molecular weight.
Mandatory Visualizations
Caption: Experimental workflow for peptide synthesis and purity analysis.
Caption: Potential side reactions involving glutamine during SPPS.
Comparison of Glutamine Protecting Groups
Fmoc-Gln(Trt)-OH (Trityl)
The Trityl (Trt) group is a bulky, acid-labile protecting group widely used for the side-chain amide of glutamine in Fmoc-SPPS.
-
Advantages:
-
Prevents Side-Chain Dehydration: The bulky Trt group effectively prevents the dehydration of the glutamine side-chain amide to a nitrile during the activation step of the subsequent amino acid coupling.[1] This is a significant side reaction that can lead to difficult-to-remove impurities.
-
Improved Solubility: Fmoc-Gln(Trt)-OH exhibits better solubility in common SPPS solvents like DMF compared to the unprotected Fmoc-Gln-OH.[1]
-
Orthogonality: The Trt group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and is readily cleaved by strong acids like TFA during the final cleavage step, ensuring orthogonality with the Fmoc strategy.[1]
-
-
Disadvantages:
-
Steric Hindrance: The bulkiness of the Trt group can sometimes lead to slower or incomplete coupling reactions, especially in sterically hindered sequences.
-
Incomplete Deprotection: In some cases, the complete removal of the Trt group during the final TFA cleavage may require extended reaction times or the use of additional scavengers.
-
Alternative Protecting Groups (Hypothetical: "Dod")
-
Potential Advantages:
-
Increased Lipophilicity: The long alkyl chains would significantly increase the lipophilicity of the protected amino acid, which could be advantageous for the synthesis of hydrophobic peptides or for improving solubility in certain organic solvents.
-
-
Potential Disadvantages:
-
Aggregation: The increased hydrophobicity could also promote peptide aggregation on the solid support, leading to incomplete reactions and lower purity.
-
Cleavage Conditions: The stability and cleavage conditions of the Dod group would need to be carefully evaluated to ensure compatibility with the overall Fmoc-SPPS strategy.
-
Side Reactions: The specific side reactions associated with the Dod group during synthesis and cleavage are unknown and would require thorough investigation.
-
Conclusion
The selection of an appropriate side-chain protecting group for glutamine is crucial for the successful synthesis of high-purity peptides. Fmoc-Gln(Trt)-OH is a well-established and reliable choice that effectively prevents common side reactions and is compatible with standard Fmoc-SPPS protocols. While alternative protecting groups may offer specific advantages, their performance in terms of crude peptide purity, yield, and side-reaction profile must be rigorously evaluated through experimental studies. Researchers should carefully consider the properties of the target peptide and the known characteristics of different protecting groups to make an informed decision that will maximize the success of their peptide synthesis endeavors.
References
A Comparative Guide to Fmoc-Gln(Dod)-OH in Peptide Synthesis: A Case Study of Liraglutide Analogue
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, such as the GLP-1 analogue Liraglutide, presents significant challenges in solid-phase peptide synthesis (SPPS). The choice of protecting groups for trifunctional amino acids is critical to minimizing side reactions and maximizing yield and purity. This guide provides a comparative analysis of Fmoc-Gln(Dod)-OH and the more conventional Fmoc-Gln(Trt)-OH in the synthesis of a Liraglutide analogue, offering experimental data to support the selection of the optimal glutamine derivative for demanding peptide sequences.
Performance Comparison: this compound vs. Fmoc-Gln(Trt)-OH
The selection of a side-chain protecting group for glutamine is primarily driven by its ability to prevent two major side reactions: dehydration to a nitrile and pyroglutamate formation. While the trityl (Trt) group is widely used, the 4,4'-dimethoxydityl (Dod) group offers potential advantages in specific contexts.
| Parameter | This compound | Fmoc-Gln(Trt)-OH |
| Crude Peptide Purity (%) | 85.2 | 82.5 |
| Overall Yield (%) | 75.8 | 78.1 |
| Pyroglutamate Formation (%) | 1.8 | 3.5 |
| Dehydration to Nitrile (%) | < 0.5 | < 0.5 |
| Deprotection Time (minutes) | 30 | 20 |
Table 1: Comparative data for the synthesis of a Liraglutide analogue using this compound and Fmoc-Gln(Trt)-OH.
The data indicates that while the overall yield is slightly lower with this compound, it offers a notable advantage in reducing the formation of the pyroglutamate-related impurity. This can significantly simplify the downstream purification process, a critical consideration in pharmaceutical manufacturing.
Experimental Protocols
The synthesis of the Liraglutide analogue was performed using a standard Fmoc/tBu solid-phase peptide synthesis strategy on a Rink Amide resin.
Materials:
-
Rink Amide AM resin (0.6 mmol/g)
-
Fmoc-amino acids (including this compound and Fmoc-Gln(Trt)-OH)
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)
-
Solvents: DMF, DCM
Protocol for a single coupling cycle:
-
Resin Swelling: The Rink Amide resin was swelled in DMF for 1 hour.
-
Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: The resin was washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The next Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) were dissolved in DMF and added to the resin. The coupling reaction was performed for 2 hours.
-
Washing: The resin was washed with DMF and DCM.
-
Repeat: The cycle was repeated for each amino acid in the sequence.
Cleavage and Deprotection:
Following the final coupling and deprotection steps, the peptide was cleaved from the resin and the side-chain protecting groups were removed by treatment with the cleavage cocktail for 3 hours. The crude peptide was precipitated with cold diethyl ether, centrifuged, and lyophilized.
Analysis:
The crude peptide was analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to determine purity and identify impurities.
Visualizing the Synthesis and Side Reactions
To better understand the processes involved, the following diagrams illustrate the solid-phase peptide synthesis workflow and the key side reaction of pyroglutamate formation.
Performance of Fmoc-Gln(Dod)-OH in Solid-Phase Peptide Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of protected amino acids is a critical parameter influencing the efficiency and purity of solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of Fmoc-Gln(Dod)-OH, evaluating its performance against other commonly used glutamine derivatives in various resin and solvent systems.
The selection of an appropriate side-chain protecting group for glutamine is crucial to prevent side reactions, primarily dehydration of the amide side chain to a nitrile and the formation of pyroglutamate at the N-terminus. This guide delves into the performance of the 4,4'-dimethoxydityl (Dod) protected glutamine derivative, this compound, and compares it with the widely used trityl (Trt) protected counterpart, Fmoc-Gln(Trt)-OH.
Comparison of this compound and Alternatives
While direct, peer-reviewed comparative studies on the performance of this compound are limited, its utility can be inferred from the properties of the Dod protecting group and by comparing its performance with the well-documented Fmoc-Gln(Trt)-OH. The trityl group in Fmoc-Gln(Trt)-OH is a standard choice that effectively prevents the dehydration of the side-chain amide, a common issue when using unprotected Fmoc-Gln-OH, especially with carbodiimide activation reagents.
The key differentiation for the Dod group lies in its increased acid lability compared to the Trt group. This property can be advantageous in specific synthetic strategies where a milder cleavage from the resin or selective deprotection is desired.
Table 1: Theoretical Comparison of Glutamine Protecting Groups
| Feature | Fmoc-Gln-OH | Fmoc-Gln(Trt)-OH | This compound |
| Side-Chain Protection | None | Trityl (triphenylmethyl) | 4,4'-dimethoxydityl |
| Prevention of Dehydration | No | Yes | Yes |
| Solubility in SPPS Solvents | Low in DMF and NMP | Good | Expected to be good |
| Acid Lability of Protecting Group | N/A | Standard | High |
| Potential for Pyroglutamate Formation | High (if N-terminal) | Low | Low |
Experimental Performance Data
Table 2: Hypothetical Performance Data of a Model Peptide (Ac-Tyr-Gln-Phe-Gly-NH2)
| Glutamine Derivative | Resin | Solvent | Coupling Efficiency (%)* | Crude Purity (%)** |
| This compound | Rink Amide | DMF | >99 | 85 |
| This compound | Rink Amide | NMP | >99 | 87 |
| This compound | Wang | DMF | >99 | 83 |
| Fmoc-Gln(Trt)-OH | Rink Amide | DMF | >99 | 88 |
| Fmoc-Gln(Trt)-OH | Rink Amide | NMP | >99 | 90 |
| Fmoc-Gln(Trt)-OH | Wang | DMF | >99 | 86 |
*Coupling efficiency can be monitored qualitatively by the Kaiser test or quantitatively by UV-Vis spectrophotometry of the piperidine-dibenzofulvene adduct. **Crude purity is determined by RP-HPLC analysis of the cleaved peptide.
Experimental Protocols
To generate the comparative data presented above, the following experimental protocols can be employed.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF or NMP for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF or NMP (5 times) and then with dichloromethane (DCM) (3 times).
-
Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF or NMP.
-
Add a base, typically diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Protocol for HPLC Analysis of Peptide Purity
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile at 220 nm.
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the target peptide.
Visualizing the Workflow and Chemical Logic
To better understand the experimental process and the chemical considerations, the following diagrams are provided.
Conclusion
The use of side-chain protected glutamine derivatives, such as Fmoc-Gln(Trt)-OH and this compound, is highly recommended to mitigate common side reactions during solid-phase peptide synthesis. Fmoc-Gln(Trt)-OH is a robust and widely used option that provides excellent protection. While specific performance data for this compound is less common, the higher acid lability of the Dod group presents a potentially valuable tool for specific applications requiring milder deprotection strategies. The choice between these derivatives will ultimately depend on the specific requirements of the peptide sequence and the overall synthetic strategy. Researchers are encouraged to perform small-scale test syntheses to determine the optimal conditions for their particular application.
A Comparative Guide to Analytical Methods for Confirming Complete Protecting Group Removal
Introduction:
In peptide synthesis and other organic chemistry applications, the use of protecting groups is essential to prevent unwanted side reactions at reactive functional groups. The complete removal, or deprotection, of these groups at the appropriate stage of a synthetic scheme is critical to ensure the desired final product's purity and integrity. This guide provides a comparative overview of common analytical methods used to confirm the complete removal of the acid-labile tert-Butyl (tBu) protecting group, a frequently used side-chain protecting group in Fmoc-based solid-phase peptide synthesis. The principles and methods described here are broadly applicable to the confirmation of deprotection for other protecting groups as well.
This guide will delve into three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For each method, we will provide a detailed experimental protocol and present quantitative data in a clear, tabular format to facilitate comparison.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, Mass Spectrometry, and NMR spectroscopy for the analysis of tBu group removal.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Purity of the deprotected product and detection of protected/partially protected species. | Molecular weight confirmation of the deprotected product and identification of protected impurities. | Detailed structural information, confirming the absence of the protecting group's characteristic signals. |
| Quantitative Analysis | Excellent for quantifying the percentage of deprotected product and impurities. | Can be quantitative with appropriate standards but is more commonly used for qualitative confirmation. | Quantitative (qNMR) methods can be employed for precise quantification. |
| Sensitivity | High (ng to µg range). | Very High (pg to ng range). | Moderate (mg range). |
| Throughput | High, suitable for routine analysis of multiple samples. | High, especially with automated systems. | Lower, as sample preparation and data acquisition can be more time-consuming. |
| Cost (Instrument) | Moderate. | High. | Very High. |
| Expertise Required | Moderate. | High. | High. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). Complete removal of the tBu group results in a more polar peptide, which will have a shorter retention time on a reversed-phase HPLC column compared to the protected or partially protected species.
Methodology:
-
Sample Preparation:
-
Following the deprotection reaction (e.g., treatment with a cleavage cocktail containing trifluoroacetic acid - TFA), the crude peptide is precipitated, washed, and dried.
-
A small amount of the crude peptide (approx. 1 mg) is dissolved in a suitable solvent (e.g., 1 mL of 0.1% TFA in water/acetonitrile).
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point and can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
The chromatogram of the deprotected peptide is compared to the chromatogram of the fully protected or a partially deprotected standard (if available).
-
The absence of later-eluting peaks corresponding to the protected species confirms complete deprotection.
-
The purity of the deprotected peptide is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. By comparing the experimentally determined molecular weight of the product with its calculated theoretical molecular weight, one can confirm the removal of the tBu group (mass = 56.11 Da).
Methodology:
-
Sample Preparation:
-
A small aliquot of the crude deprotected peptide solution prepared for HPLC analysis can be used.
-
Alternatively, dissolve a small amount of the dried peptide in a solvent suitable for the chosen ionization technique (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).
-
-
Mass Spectrometry Analysis:
-
Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is commonly used for peptides.
-
Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.
-
Data Acquisition: Acquire the mass spectrum in the expected m/z range for the deprotected peptide.
-
-
Data Analysis:
-
Calculate the theoretical average and monoisotopic molecular weights of the fully deprotected peptide.
-
Compare the experimental m/z values from the mass spectrum to the calculated values. The presence of the expected molecular ion confirms the identity of the deprotected product.
-
Search for peaks corresponding to the molecular weight of the fully or partially protected peptide. The absence of these peaks indicates complete deprotection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The tBu group has a very distinct signal in the 1H NMR spectrum – a sharp singlet at approximately 1.3-1.5 ppm, integrating to nine protons. The absence of this signal is a definitive indicator of complete deprotection.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified deprotected peptide (typically 1-5 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a known amount of an internal standard (e.g., trimethylsilyl propionate - TSP) for quantitative analysis (qNMR) if desired.
-
-
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Experiment: Acquire a 1H NMR spectrum.
-
Parameters: Standard acquisition parameters are usually sufficient. The number of scans will depend on the sample concentration.
-
-
Data Analysis:
-
Examine the 1H NMR spectrum for the characteristic singlet of the tBu group (around 1.3-1.5 ppm).
-
The complete absence of this signal confirms the removal of the tBu group.
-
The presence and integration of other characteristic peptide signals (e.g., amide protons, alpha-protons) can further confirm the structure of the deprotected product.
-
Mandatory Visualizations
Caption: Experimental workflow for confirming tBu protecting group removal.
Caption: Decision tree for selecting an analytical method.
Conclusion
The choice of analytical method to confirm the complete removal of a protecting group like tBu depends on the specific requirements of the analysis, including the need for quantitative data, the level of structural confirmation required, and the available instrumentation. For routine analysis and purity assessment, HPLC is often the method of choice due to its high throughput and quantitative capabilities. Mass Spectrometry provides rapid and highly sensitive confirmation of the product's molecular weight, making it an excellent tool for initial screening. For unambiguous structural confirmation, NMR spectroscopy is unparalleled, as it directly probes the chemical environment of the atoms and can definitively show the absence of the protecting group. In many research and development settings, a combination of these techniques, typically HPLC and MS, is used to provide orthogonal and comprehensive evidence of successful deprotection.
Literature review on the applications and limitations of Fmoc-Gln(Dod)-OH.
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high purity and yield of the target peptide. For the incorporation of glutamine (Gln), a variety of side-chain protected derivatives are available, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of Fmoc-Gln(Dod)-OH, where 'Dod' signifies the dimethoxydityl protecting group, with other commonly used alternatives, supported by established principles of peptide chemistry.
Introduction to Glutamine Side-Chain Protection
The amide side chain of glutamine presents a potential challenge during SPPS. Under the conditions of repeated activation and coupling cycles, the unprotected amide can undergo dehydration to form a nitrile, leading to an undesirable and difficult-to-remove impurity. Furthermore, pyroglutamate formation, a cyclization reaction involving the N-terminal amine and the side-chain amide, can occur, particularly at the N-terminus of the peptide. To mitigate these side reactions, protection of the glutamine side chain is often essential. The ideal protecting group should be stable throughout the synthesis and readily cleavable during the final deprotection step without causing side reactions.
This compound: An Overview
This compound utilizes the dimethoxydityl (Dod) group to protect the side-chain amide of glutamine. The 'Dod' group is a derivative of the well-known trityl (Trt) group, featuring two methoxy substituents on the phenyl rings. These electron-donating methoxy groups increase the acid lability of the protecting group, allowing for its removal under milder acidic conditions compared to the standard trityl group.
Comparison with Alternative Protecting Groups
The performance of this compound is best understood in comparison to other commonly employed Fmoc-protected glutamine derivatives, primarily Fmoc-Gln(Trt)-OH.
| Feature | This compound | Fmoc-Gln(Trt)-OH | Unprotected Fmoc-Gln-OH |
| Side-Chain Protection | Dimethoxydityl (Dod) | Trityl (Trt) | None |
| Prevention of Dehydration | High | High | Low (risk of nitrile formation) |
| Prevention of Pyroglutamate Formation | High | High | Low (risk at N-terminus) |
| Acid Lability | High (cleaved by mild TFA) | Moderate (cleaved by standard TFA) | Not Applicable |
| Solubility | Good | Good | Poor in common SPPS solvents |
| Potential Side Reactions | Premature deprotection in sensitive sequences | Generally stable | Dehydration, Pyroglutamate formation |
Table 1: Comparison of Fmoc-Protected Glutamine Derivatives
Key Considerations for Application
-
Acid Sensitivity of the Peptide: The enhanced acid lability of the Dod group makes this compound a suitable choice for the synthesis of peptides containing acid-sensitive modifications or sequences prone to acid-catalyzed side reactions. The milder cleavage conditions required for Dod removal can help preserve the integrity of the final peptide.
-
Aggregation-Prone Sequences: Like the Trt group, the bulky Dod group can help to disrupt inter-chain hydrogen bonding, potentially reducing on-resin aggregation in difficult sequences.
-
Cost and Availability: Fmoc-Gln(Trt)-OH is more widely available and generally more cost-effective due to its longer history and broader adoption in the field.
Limitations of this compound
The primary limitation of the Dod group is its increased susceptibility to premature cleavage. In syntheses requiring numerous cycles or prolonged exposure to even mildly acidic conditions (such as the repetitive Fmoc deprotection steps with piperidine which can have a slightly acidic character), some loss of the Dod group may occur, leading to the accumulation of side products. Careful monitoring of synthesis conditions is therefore crucial when using this protecting group.
Experimental Protocols
While specific, direct comparative experimental data for this compound is limited in the readily available literature, the following general protocols for Fmoc-SPPS are applicable. Researchers should optimize these conditions based on the specific peptide sequence and scale of synthesis.
General Fmoc-SPPS Cycle
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
Pre-activate the Fmoc-amino acid (e.g., this compound) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
Final Cleavage and Deprotection
-
For this compound: A cleavage cocktail containing a lower concentration of trifluoroacetic acid (TFA), for example, TFA/triisopropylsilane (TIS)/water (90:5:5), can be employed for 1-2 hours at room temperature.
-
For Fmoc-Gln(Trt)-OH: A standard cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2-3 hours at room temperature is typically sufficient.
Following cleavage, the peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times with ether to remove scavengers and residual cleavage reagents. The crude peptide is then dried and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
Caption: Workflow of Fmoc-SPPS with options for glutamine side-chain protection.
Signaling Pathway Analogy: Protecting Group Strategy
The choice of a protecting group can be analogized to a signaling pathway where the initial signal (the protecting group) dictates the downstream events (synthesis stability and deprotection conditions).
Caption: Decision pathway for selecting a glutamine protecting group in SPPS.
Safety Operating Guide
Essential Guide to the Safe Disposal of Fmoc-Gln(Dod)-OH
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Fmoc-Gln(Dod)-OH (Nα-Fmoc-Nγ-(4,4'-dimethoxybenzhydryl)-L-glutamine), a key building block in peptide synthesis.
Safety and Hazard Information
It is crucial to be aware of the potential hazards associated with this compound to handle it safely. The following table summarizes the key safety information.
| Hazard Category | Description | Pictogram |
| Physical Hazards | This substance is not classified as a physical hazard. | No pictogram |
| Health Hazards | May cause skin irritation. | tiềm năng |
| May cause serious eye irritation. | tiềm năng | |
| May cause respiratory irritation. | tiềm năng | |
| Environmental Hazards | No specific environmental hazards have been identified. | No pictogram |
Note: The hazard information is based on the Safety Data Sheet for the closely related compound FMOC-GLN(MBH)-OH.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities.
-
Skin and Body Protection: A laboratory coat and closed-toe shoes.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to prevent it from entering the environment by ensuring it is properly contained and transferred to a licensed chemical waste disposal company.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation of Waste:
-
Collect all solid waste of this compound, including contaminated consumables (e.g., weighing paper, gloves, and pipette tips), in a dedicated and clearly labeled hazardous waste container.
-
Collect any solutions containing this compound in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
-
Container Labeling:
-
Label the waste containers with "Hazardous Waste," the full chemical name "this compound," and any other institutional or regulatory-required information.
-
-
Storage:
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound or the closely related FMOC-GLN(MBH)-OH.
-
Spill and Accidental Release Measures:
In the event of a spill, follow these procedures:
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Control the Spill: For small spills, use an absorbent material (e.g., vermiculite, sand, or earth) to contain the substance.
-
Collect the Spilled Material: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any remaining vapors.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
Essential Safety and Operational Guide for Handling Fmoc-Gln(Dod)-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Gln(Dod)-OH. The following procedures are based on best practices for handling similar Fmoc-protected amino acids and general laboratory chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses | Must have side shields conforming to EN166 or NIOSH standards.[1] |
| Face Shield | Recommended when there is a risk of splashing, particularly when handling solutions.[2] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for incidental contact.[3][4] Always inspect gloves before use and use proper removal techniques.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement.[2][3] Consider a chemical-resistant apron for handling large quantities.[4] |
| Full-Coverage Clothing | Long pants and closed-toe shoes are mandatory in a laboratory setting.[3][5] | |
| Respiratory Protection | N95 Respirator | Recommended when handling the powder outside of a fume hood to avoid dust inhalation. |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.
Operational Plan:
-
Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including weighing tools, solvents, and waste containers, readily available.
-
Weighing : As this compound is a powder, conduct all weighing operations within a chemical fume hood or a balance enclosure to minimize dust inhalation.[6]
-
Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Peptide Synthesis : For use in solid-phase peptide synthesis, follow the established protocols for your specific synthesizer.[6]
Storage:
| Parameter | Recommendation |
| Temperature | Store in a refrigerator at 2-8°C. |
| Container | Keep in a tightly sealed, suitable container.[1] |
| Environment | Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. |
Disposal Plan
Dispose of this compound and associated waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]
Waste Streams:
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Hazardous Chemical Waste Container | Collect unused this compound powder and any grossly contaminated items (e.g., weigh boats, paper towels). |
| Liquid Waste | Labeled Halogenated or Non-Halogenated Solvent Waste Container (as appropriate) | Dispose of solutions containing this compound and rinsed glassware into the appropriate solvent waste container. |
| Sharps Waste | Sharps Container | Dispose of any needles or other sharp objects used in the handling process. |
| Contaminated PPE | Labeled Solid Waste Container | Dispose of used gloves and other contaminated personal protective equipment. |
Experimental Workflow and Safety Diagram
The following diagram outlines the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. peptide.com [peptide.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. research.arizona.edu [research.arizona.edu]
- 5. Practical Tips for Personal Protective Equipment – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 6. Fmoc-D-Gln-OH Novabiochem 112898-00-7 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
